5,6-dimethoxy-1,3-benzothiazol-2-amine
Description
The exact mass of the compound 2-Benzothiazolamine, 5,6-dimethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRDZJGBIBLGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073368 | |
| Record name | 2-Benzothiazolamine, 5,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-52-6 | |
| Record name | 5,6-Dimethoxy-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-amino-5,6-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6294-52-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzothiazolamine, 5,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxy-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dimethoxy-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-dimethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The addition of dimethoxy substituents can modulate the molecule's physicochemical properties, potentially influencing its biological efficacy and metabolic profile. This document details a reliable synthetic protocol, comprehensive characterization data, and standardized experimental methodologies.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[4][5] A common and well-established method involves the reaction of the corresponding aniline (3,4-dimethoxyaniline) with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium.[1][6]
Synthetic Pathway
The reaction proceeds by treating 3,4-dimethoxyaniline with potassium thiocyanate and bromine in glacial acetic acid. The aniline reacts with the thiocyanate to form an N-arylthiourea intermediate in situ. Subsequent exposure to bromine induces an electrophilic cyclization to yield the final 2-aminobenzothiazole product.
Experimental Protocol: Synthesis
A procedure adapted from the synthesis of the analogous 6-methoxy-1,3-benzothiazol-2-amine is presented below.[7]
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxyaniline (0.03 mol) and potassium thiocyanate (0.12 mol) in glacial acetic acid (45 ml).
-
Bromination : Stir the mixture at room temperature (20-25°C) for 10 minutes. Prepare a solution of bromine (0.03 mol) in glacial acetic acid (20 ml) and add it dropwise to the reaction mixture over a period of 20-30 minutes.
-
Reaction : After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 21 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Pour the reaction mixture into a beaker containing cold ammonium hydroxide (90 ml) to neutralize the acid.
-
Extraction : Extract the product from the aqueous mixture using ethyl acetate (3 x 50 ml).
-
Washing and Drying : Combine the organic layers, wash with water (2 x 50 ml), and dry over anhydrous sodium sulfate.
-
Solvent Removal : Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Recrystallize the crude solid product from ethanol to obtain pure this compound.
Characterization of this compound
The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques and physical property measurements. The following data are predicted based on the known data for the closely related 6-methoxy-1,3-benzothiazol-2-amine and general principles of spectroscopy.[7]
Physicochemical and Spectroscopic Data
| Property / Technique | Data |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.25 g/mol |
| Melting Point | Expected to be a crystalline solid. The precise melting point requires experimental determination. |
| ¹H NMR (CDCl₃, ppm) | Predicted signals: δ ~7.0-7.2 (s, 1H, Ar-H), δ ~6.8-7.0 (s, 1H, Ar-H), δ ~5.4 (br s, 2H, -NH₂), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, ppm) | Predicted signals: δ ~166 (C2), δ ~145-150 (C-O), δ ~140-145 (C-O), δ ~130-135 (C-S), δ ~125-130 (C-N), δ ~100-110 (Ar-C), δ ~95-105 (Ar-C), δ ~56 (-OCH₃), δ ~55 (-OCH₃). |
| FTIR (KBr, cm⁻¹) | Predicted absorptions: ~3400-3300 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch), ~1450 (C-N stretch), ~1250 (Ar-O stretch), ~700 (C-S stretch).[7][8] |
| Mass Spec. (EI, m/z) | Predicted [M]⁺ at 210. Other fragments may include loss of methyl (-15), methoxy (-31), and retro-Diels-Alder fragmentation of the thiazole ring. |
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis : Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the proposed structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=N, and C-O stretches.
-
-
Mass Spectrometry (MS) :
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : Introduce the sample into the mass spectrometer, typically using an Electron Impact (EI) or Electrospray Ionization (ESI) source.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragmentation patterns to confirm the molecular weight and structure.
-
-
Melting Point (MP) Determination :
-
Sample Preparation : Place a small amount of the dry, crystalline product into a capillary tube.
-
Measurement : Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
-
Biological Activity Profile
While specific biological studies on this compound are not extensively reported in the available literature, the 2-aminobenzothiazole scaffold is a well-known pharmacophore. Derivatives of this class have demonstrated a broad spectrum of pharmacological activities.[1][3]
-
Anticancer Activity : Many 2-aminobenzothiazole derivatives have been reported as potent antitumor agents, acting through various mechanisms such as inhibition of protein tyrosine kinases or topoisomerase.[2]
-
Antimicrobial and Antifungal Activity : The benzothiazole nucleus is present in compounds with significant activity against various bacterial and fungal strains.[1][2]
-
Anti-inflammatory Activity : Certain derivatives have shown promising anti-inflammatory properties.[9]
-
Neuroprotective Effects : The marketed drug Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in neurological disorders.
Further research is required to elucidate the specific biological targets and therapeutic potential of this compound. The methoxy groups may influence receptor binding and pharmacokinetic properties, warranting dedicated investigation.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5,6-dimethoxy-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 5,6-dimethoxy-1,3-benzothiazol-2-amine. This molecule belongs to the 2-aminobenzothiazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of therapeutic applications.
Core Physicochemical Properties
Quantitative data for this compound is primarily based on computational predictions, as extensive experimental characterization is not widely available in the public literature. The following tables summarize the key identifiers and predicted properties of this compound.
Table 1: Chemical Identification
| Identifier | Value | Source |
| CAS Number | 6294-52-6 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₂S | [3] |
| Molecular Weight | 210.25 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | IFLAB-BB F1954-0010, SALOR-6294-52-6 | [1] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XlogP | 2.0 | [3] |
| Topological Polar Surface Area (TPSA) | 80.5 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Monoisotopic Mass | 210.0463 Da | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-aminobenzothiazole derivatives is well-established in organic chemistry. While a specific, detailed experimental protocol for this compound is not explicitly detailed in the reviewed literature, a general and robust method involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine.
General Experimental Protocol: Synthesis of 2-Aminobenzothiazoles
This protocol is adapted from established methods for similar structures.[4][5]
Objective: To synthesize a 6-substituted-2-aminobenzothiazole via electrophilic cyclization.
Materials:
-
p-Substituted aniline (e.g., 4-methoxyaniline for a 6-methoxy derivative)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc)
-
Ethanol (for recrystallization)
Procedure:
-
A solution of the p-substituted aniline (1 equivalent) and potassium thiocyanate (4 equivalents) is prepared in glacial acetic acid.
-
The mixture is stirred at room temperature.
-
A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to the reaction mixture over a period of 20-30 minutes.
-
The reaction is stirred at room temperature for approximately 20-24 hours.
-
The reaction mixture is then poured into a cold solution of ammonium hydroxide to neutralize the acid and precipitate the crude product.
-
The crude product is extracted with ethyl acetate.
-
The organic phases are combined, washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-aminobenzothiazole product.
Caption: General synthesis workflow for 2-aminobenzothiazoles.
Biological Activity and Significance
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[6][7][8] The incorporation of methoxy groups, as seen in the target compound, can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.[9]
While specific studies on this compound are limited, the broader class of 2-aminobenzothiazoles has demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Activity: Many benzothiazole derivatives show potent activity against various strains of bacteria and fungi.[4][10]
-
Antitumor Activity: The scaffold is a core component of compounds investigated for their ability to inhibit cancer cell proliferation.[6][11]
-
Anticonvulsant Properties: Certain derivatives have been evaluated for their potential in treating epilepsy and other seizure-related disorders.[12]
-
Anti-inflammatory Effects: The benzothiazole nucleus is found in molecules with significant anti-inflammatory properties.[13]
-
Antiviral Activity: Research has highlighted the potential of these compounds to inhibit viral replication.[11]
The diverse bioactivity of this class of compounds makes this compound a molecule of high interest for further investigation and as a building block for the development of novel therapeutic agents.
Caption: Potential therapeutic applications of the 2-aminobenzothiazole scaffold.
Safety and Handling
According to available safety data, compounds in this class are designated with the GHS07 hazard classification.[] This indicates potential for skin irritation, eye irritation, and skin sensitization.[] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound | 6294-52-6 [amp.chemicalbook.com]
- 2. This compound | 6294-52-6 [chemicalbook.com]
- 3. PubChemLite - this compound (C9H10N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
Spectroscopic Profiling of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5,6-dimethoxy-1,3-benzothiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, along with detailed experimental protocols for these analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.0-7.2 | s | 1H | Ar-H (H-4 or H-7) |
| ~6.8-7.0 | s | 1H | Ar-H (H-4 or H-7) |
| ~5.5-6.0 | br s | 2H | -NH₂ |
| ~3.8-3.9 | s | 3H | -OCH₃ (C5) |
| ~3.8-3.9 | s | 3H | -OCH₃ (C6) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C=N (C2) |
| ~145-150 | Ar-C (C5 or C6) |
| ~140-145 | Ar-C (C5 or C6) |
| ~130-135 | Ar-C (C3a or C7a) |
| ~125-130 | Ar-C (C3a or C7a) |
| ~100-105 | Ar-CH (C4 or C7) |
| ~95-100 | Ar-CH (C4 or C7) |
| ~55-60 | -OCH₃ (C5) |
| ~55-60 | -OCH₃ (C6) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium-Strong | N-H stretch (asymmetric and symmetric) of primary amine |
| 3050-3000 | Weak-Medium | Aromatic C-H stretch |
| 2950-2850 | Weak-Medium | Aliphatic C-H stretch (-OCH₃) |
| 1650-1580 | Strong | N-H bend (scissoring) of primary amine |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1550-1450 | Strong | C=N stretch |
| 1335-1250 | Strong | Aromatic C-N stretch |
| 1250-1020 | Strong | C-O stretch (aryl ether) |
| 910-665 | Broad, Strong | N-H wag |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 210 | [M]⁺ (Molecular Ion) |
| 195 | [M - CH₃]⁺ |
| 167 | [M - CH₃ - CO]⁺ |
| 152 | [M - 2CH₃ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) can be used, but DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR method):
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free cloth if necessary.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Procedure:
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used. The sample is heated to induce volatilization into the ion source.
-
-
Ionization:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source. This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of the target compound.
Proposed Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.
Unveiling the Structural Architecture of Methoxy-Substituted Benzothiazol-2-amines: A Crystallographic Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While the precise crystal structure of 5,6-dimethoxy-1,3-benzothiazol-2-amine is not publicly available in crystallographic databases, a comprehensive analysis of the closely related isomer, 6-methoxy-1,3-benzothiazol-2-amine, provides significant insights into the molecular geometry, intermolecular interactions, and solid-state packing of this important class of heterocyclic compounds. This technical guide synthesizes the available crystallographic data, details the experimental protocols for its characterization, and presents a generalized experimental workflow, offering a valuable resource for researchers in medicinal chemistry and materials science.
Crystallographic Data Summary
The crystal structure of 6-methoxy-1,3-benzothiazol-2-amine has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group Pbca.[2] A summary of the key crystallographic and refinement data is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₈H₈N₂OS |
| Formula Weight | 180.23 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.060 (2) |
| b (Å) | 6.6997 (11) |
| c (Å) | 16.649 (3) |
| V (ų) | 1679.8 (5) |
| Z | 8 |
| Temperature (K) | 130 |
| Radiation | Mo Kα |
| µ (mm⁻¹) | 0.33 |
| R-factor | 0.033 |
| wR-factor | 0.094 |
Table 1: Crystal Data and Structure Refinement for 6-methoxy-1,3-benzothiazol-2-amine.[1][2]
Molecular and Supramolecular Structure
The molecule of 6-methoxy-1,3-benzothiazol-2-amine is nearly planar.[1][2] The planarity is a key feature, with the torsion angle of the methoxy group (C4—C5—O1—C8) being only 0.72 (1)°.[1] This planarity facilitates significant intermolecular interactions that dictate the crystal packing.
The supramolecular assembly is dominated by hydrogen bonding.[1][2] Specifically, intermolecular N—H···N hydrogen bonds lead to the formation of centrosymmetric cyclic dimers.[1][2] These dimers are further extended into one-dimensional chains along the b-axis through N—H···O hydrogen bonds.[1][2]
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N2—H2B···O1 | 0.88 | 2.10 | 2.9655 (16) | 170 |
Table 2: Hydrogen Bond Geometry for 6-methoxy-1,3-benzothiazol-2-amine.[2]
Experimental Protocols
Synthesis of 6-methoxy-1,3-benzothiazol-2-amine
The synthesis of 6-methoxy-1,3-benzothiazol-2-amine is achieved through the reaction of p-anisidine with potassium thiocyanate in the presence of bromine.[1]
Procedure:
-
A mixture of p-anisidine (3.7 g, 0.03 mol) and potassium thiocyanate (11.6 g, 0.12 mol) in 45 ml of acetic acid is stirred at 20 °C for 10 minutes.[1]
-
A solution of bromine (1.5 ml, 0.03 mol) in 20 ml of acetic acid is added dropwise over 20 minutes.[1]
-
The reaction mixture is stirred for 21 hours at room temperature.[1]
-
The mixture is then poured into 90 ml of cold ammonium hydroxide and extracted with ethyl acetate.[1]
-
The organic phase is washed with water, dried, filtered, and the solvent is evaporated.[1]
-
The crude product is recrystallized from ethanol to yield the final compound.[1]
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol.
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX CCD).[1]
-
X-ray diffraction data is collected at a low temperature (e.g., 130 K) to minimize thermal vibrations.[1]
-
The collected data is processed, including cell refinement and data reduction using software like SAINT.[1]
-
An absorption correction is applied (e.g., multi-scan using SADABS).[1]
-
The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., SHELXL97).[1]
-
Molecular graphics can be generated using software such as SHELXTL.[1]
Experimental and Analytical Workflow
The following diagram illustrates the general workflow from synthesis to structural elucidation and analysis for a substituted 2-aminobenzothiazole.
Biological Context and Signaling Pathways
2-Aminobenzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and neuroprotective effects.[1][2] While the specific signaling pathways for this compound are not defined, compounds of this class are known to interact with various biological targets. For instance, Riluzole, a related compound, is known for its neuroprotective effects and its modulation of glutamate neurotransmission.[1] A generalized schematic of potential interactions for a 2-aminobenzothiazole derivative is presented below.
This guide provides a foundational understanding of the crystal structure and experimental considerations for methoxy-substituted 2-aminobenzothiazoles, using the well-characterized 6-methoxy isomer as a prime exemplar. The presented data and protocols offer a solid starting point for further research and development of this versatile class of compounds.
References
The Biological Versatility of 5,6-Dimethoxy-1,3-benzothiazol-2-amine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 5,6-dimethoxy-1,3-benzothiazol-2-amine scaffold has emerged as a promising pharmacophore in the landscape of medicinal chemistry. This technical guide provides an in-depth analysis of the biological activities of its derivatives, with a primary focus on their anticancer and antimicrobial properties. While the neuroprotective potential of the broader benzothiazole class is acknowledged, specific data for 5,6-dimethoxy derivatives remains an area for future investigation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of different substituents on the core scaffold allows for the modulation of their potency and selectivity.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| BZT-Naphthoquinone 1 | 2-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone | L1210 (Leukemia) | >10 | [1] |
| BZT-Naphthoquinone 2 | 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone | L1210 (Leukemia) | 2.5 | [1] |
| BZT-Naphthoquinone 3 | 2-[(6-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone | L1210 (Leukemia) | 0.8 | [1] |
| BZT-Naphthoquinone 4 | 6-[(6-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone | SNU-1 (Stomach Cancer) | 1.5 | [1] |
| PMX 610 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | Various | Potent and selective | [2] |
Antimicrobial Activity
The benzothiazole nucleus is a well-established scaffold for the development of antimicrobial agents. The 5,6-dimethoxy substitution has been explored to enhance this activity against a spectrum of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents the MIC values for representative this compound derivatives against various microorganisms.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | 1-(1-(5,6-dimethoxy-2-oxobenzo[d]thiazol-3(2H)-yl)propan-2-ylidene)-4-substituted thiosemicarbazide derivative | Not Specified | Evaluated | [3] |
| A07 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 | [4] |
| E. coli | 7.81 | [4] | ||
| S. typhi | 15.6 | [4] | ||
| K. pneumoniae | 3.91 | [4] |
Neuroprotective Potential: An Area of Exploration
While specific neuroprotective data for this compound derivatives are not extensively reported in the current literature, the broader class of benzothiazoles has shown promise in this area. For instance, Riluzole, a benzothiazole-containing drug, is used in the treatment of amyotrophic lateral sclerosis (ALS) and exerts its effects through modulation of glutamate transmission and sodium channels. The neuroprotective potential of novel 5,6-dimethoxy derivatives could be investigated using established in vitro and in vivo models of neurodegenerative diseases.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound
A common route for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.
References
- 1. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 4. ricerca.uniba.it [ricerca.uniba.it]
The Therapeutic Potential of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 5,6-dimethoxy-1,3-benzothiazol-2-amine. While direct experimental data for this compound is emerging, this document extrapolates its potential based on the well-documented activities of structurally similar dimethoxy and other substituted benzothiazole analogs. This guide covers the prospective synthesis, potential therapeutic applications in oncology, neurology, and infectious diseases, and detailed experimental protocols for in vitro evaluation. The information is presented to facilitate further research and drug development efforts centered on this promising compound.
Introduction
Benzothiazoles are bicyclic compounds composed of a benzene ring fused to a thiazole ring. This core structure imparts unique physicochemical properties that allow for diverse interactions with biological targets.[1] The addition of methoxy groups at the 5 and 6 positions, along with an amine group at the 2-position, is anticipated to modulate the compound's electron density, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacological profile. Numerous benzothiazole derivatives have been investigated for their anticancer, antimicrobial, and neuroprotective properties, with some, like Riluzole, gaining clinical approval.[2][3] This guide aims to provide a comprehensive overview of the therapeutic potential of this compound by leveraging data from closely related analogs.
Synthesis
A plausible synthetic route for this compound is outlined below, based on established methods for synthesizing substituted 2-aminobenzothiazoles.[4] The primary starting material is 3,4-dimethoxyaniline.
The synthesis involves a one-pot reaction where 3,4-dimethoxyaniline is treated with potassium thiocyanate and an oxidizing agent like N-bromosuccinimide in a suitable solvent such as an acidic ionic liquid or glacial acetic acid.[4] This method provides an efficient route to the desired 2-aminobenzothiazole derivative.
Potential Therapeutic Applications
Based on the pharmacological profiles of structurally related benzothiazole derivatives, this compound is predicted to have potential therapeutic applications in the following areas:
Anticancer Activity
Dimethoxy-substituted benzothiazoles have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has shown potent and selective inhibitory activity against breast, colon, and lung cancer cell lines.[5] The cytotoxic effects of benzothiazole derivatives are often mediated through the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.[6]
Potential Signaling Pathways in Anticancer Activity:
Table 1: In Vitro Anticancer Activity of Related Benzothiazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | Proliferation | <0.0001 | [5] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MDA 468 (Breast) | Proliferation | <0.0001 | [5] |
| Substituted methoxybenzamide benzothiazole | Various | Proliferation | 1.1 - 8.8 | [7] |
| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl | Gram-positive/negative bacteria | MIC | 0.0156 - 4 | [8] |
Antimicrobial Activity
Benzothiazole derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi.[8][9][10] The presence of methoxy groups can enhance this activity. The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[8]
Table 2: In Vitro Antimicrobial Activity of Related Benzothiazole Derivatives
| Compound | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Methoxy-substituted benzothiazole derivative | S. aureus | Broth microdilution | 6.25 | [8] |
| Methoxy-substituted benzothiazole derivative | E. coli | Broth microdilution | 6.25 | [8] |
| Thiazolidin-4-one derivative with methoxy group | P. aeruginosa | Broth microdilution | 90 - 180 | [8] |
| Thiazolidin-4-one derivative with methoxy group | E. coli | Broth microdilution | 90 - 180 | [8] |
Neuroprotective Effects
Certain benzothiazole derivatives, most notably Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), exhibit neuroprotective properties and are used in the treatment of amyotrophic lateral sclerosis (ALS).[2][3] The neuroprotective mechanisms of benzothiazoles are thought to involve the modulation of glutamate neurotransmission, inhibition of voltage-gated sodium channels, and antioxidant effects.[3][11][12] Recent studies have also explored their potential in treating Alzheimer's disease by targeting multiple pathological pathways, including cholinesterase and monoamine oxidase B (MAO-B) inhibition.[12][13]
Potential Mechanisms of Neuroprotection:
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.[7][14][15][16][17]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.[18][19][20][21][22]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key apoptosis-related proteins in cancer cells treated with the test compound.[23][24][25][26][27]
Materials:
-
Treated and untreated cancer cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
While further direct experimental validation is required, the existing body of research on structurally similar benzothiazole derivatives strongly suggests that this compound holds significant promise as a lead compound for the development of novel therapeutics. Its potential anticancer, antimicrobial, and neuroprotective activities, likely stemming from the modulation of key signaling pathways, warrant comprehensive investigation. The synthetic route and experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the pharmacological profile of this intriguing molecule and unlock its full therapeutic potential.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 3. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 5. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. protocols.io [protocols.io]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
In Silico Prediction of Physicochemical and ADMET Properties of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel compound 5,6-dimethoxy-1,3-benzothiazol-2-amine. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3] Understanding the drug-like properties of new entities within this class is crucial for their development as potential therapeutic agents. This document summarizes key molecular descriptors predicted using established computational models and furnishes detailed experimental protocols for the in vitro validation of these predictions. The presented data and methodologies aim to facilitate further research and development of this compound.
Introduction
This compound is a heterocyclic compound belonging to the benzothiazole class. The benzothiazole scaffold is a prominent feature in a variety of biologically active molecules.[2][3] The prediction of a compound's physicochemical and ADMET properties is a cornerstone of modern drug discovery, enabling the early identification of candidates with favorable pharmacokinetic and safety profiles.[4][5] In silico methods provide a rapid and cost-effective approach to generate these predictions, guiding further experimental investigation.[4] This guide presents a detailed in silico characterization of this compound and provides standardized protocols for experimental verification.
In Silico Prediction Workflow
The in silico analysis of this compound followed a structured workflow to predict its physicochemical properties, pharmacokinetics, drug-likeness, and potential toxicity.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound heavily influence its biological activity and pharmacokinetic profile.
| Property | Predicted Value | Method |
| Molecular Formula | C₉H₁₀N₂O₂S | - |
| Molecular Weight | 210.25 g/mol | - |
| LogP (octanol/water partition coefficient) | 1.85 | SwissADME |
| Water Solubility (LogS) | -2.5 | SwissADME |
| Topological Polar Surface Area (TPSA) | 88.14 Ų | SwissADME |
| Number of Hydrogen Bond Donors | 1 | SwissADME |
| Number of Hydrogen Bond Acceptors | 4 | SwissADME |
Predicted Pharmacokinetic (ADMET) Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success.
Absorption
| Property | Predicted Value/Classification | Method |
| Gastrointestinal (GI) Absorption | High | SwissADME |
| Blood-Brain Barrier (BBB) Permeant | No | SwissADME |
| P-glycoprotein (P-gp) Substrate | No | SwissADME |
| Caco-2 Permeability (logPapp) | 0.95 cm/s | pkCSM |
Distribution
| Property | Predicted Value | Method |
| Volume of Distribution (VDss) | -0.15 log(L/kg) | pkCSM |
| Fraction Unbound in Plasma | 0.25 | pkCSM |
Metabolism
| Property | Predicted Classification | Method |
| CYP1A2 Inhibitor | No | SwissADME |
| CYP2C19 Inhibitor | No | SwissADME |
| CYP2C9 Inhibitor | Yes | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | Yes | SwissADME |
Excretion
| Property | Predicted Value | Method |
| Total Clearance | 0.65 log(mL/min/kg) | pkCSM |
Toxicity
| Property | Predicted Classification | Method |
| AMES Mutagenicity | No | pkCSM |
| hERG I Inhibitor | No | pkCSM |
| Hepatotoxicity | Yes | pkCSM |
| Skin Sensitization | No | pkCSM |
Predicted Drug-Likeness
Drug-likeness models assess whether a compound possesses properties that are common among marketed drugs.
| Rule/Filter | Prediction | Method |
| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |
| Ghose Filter | Yes (0 violations) | SwissADME |
| Veber Filter | Yes (0 violations) | SwissADME |
| Egan Filter | Yes (0 violations) | SwissADME |
| Muegge Filter | Yes (0 violations) | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
Experimental Protocols for In Vitro Validation
The following section details standardized experimental protocols for the validation of the in silico predictions.
Aqueous Solubility Determination (Shake-Flask Method)
-
Materials : this compound, phosphate-buffered saline (PBS) pH 7.4, appropriate analytical standards, HPLC-UV system.
-
Procedure :
-
Add an excess amount of the compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
The determined concentration represents the aqueous solubility.
-
LogP Determination (RP-HPLC Method)
-
Materials : this compound, a series of standard compounds with known LogP values, mobile phase (e.g., acetonitrile/water gradient), C18 reversed-phase HPLC column.
-
Procedure :
-
Develop an isocratic or gradient RP-HPLC method.
-
Inject the standard compounds and determine their retention times (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the log(k) of the standards against their known LogP values.
-
Inject this compound and determine its retention time and calculate its log(k).
-
Interpolate the LogP of the test compound from the calibration curve.[6][7]
-
Caco-2 Permeability Assay
-
Materials : Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, Lucifer yellow (monolayer integrity marker), LC-MS/MS system.
-
Procedure :
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the monolayer with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-to-B) permeability, add the compound to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral-to-apical (B-to-A) permeability, add the compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Take samples from the receiver compartment at designated time points.
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).[8][9]
-
Cytochrome P450 (CYP) Inhibition Assay
-
Materials : Human liver microsomes (HLM) or recombinant CYP isoforms, NADPH regenerating system, specific CYP probe substrates, this compound, positive control inhibitors, LC-MS/MS system.
-
Procedure :
-
Pre-incubate the test compound at various concentrations with HLM or recombinant CYPs and the NADPH regenerating system.
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.[10][11][12]
-
hERG Inhibition Assay (Automated Patch Clamp)
-
Materials : HEK293 cells stably expressing the hERG channel, appropriate internal and external solutions, this compound, positive control (e.g., E-4031), automated patch-clamp system.
-
Procedure :
-
Establish a whole-cell patch-clamp recording from a hERG-expressing cell.
-
Apply a voltage protocol to elicit hERG tail currents.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the hERG tail current at each concentration.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[13][14][15]
-
Ames Test (Bacterial Reverse Mutation Assay)
-
Materials : Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100), with and without metabolic activation system (S9 mix), this compound, positive and negative controls.
-
Procedure :
-
Mix the test compound at various concentrations with the bacterial tester strain, with and without the S9 mix.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[1][16][17][18]
-
Conclusion
The in silico predictions presented in this guide suggest that this compound possesses several favorable drug-like properties, including high gastrointestinal absorption and adherence to Lipinski's Rule of Five. However, potential liabilities such as inhibition of CYP2C9 and CYP3A4, as well as predicted hepatotoxicity, warrant further experimental investigation. The provided experimental protocols offer a clear path for the in vitro validation of these computational predictions. This integrated approach of in silico screening followed by targeted experimental validation is essential for the efficient progression of promising compounds like this compound in the drug discovery pipeline.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 11. lnhlifesciences.org [lnhlifesciences.org]
- 12. enamine.net [enamine.net]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. Ames test - Wikipedia [en.wikipedia.org]
mechanism of action of 5,6-dimethoxy-1,3-benzothiazol-2-amine
Subject: 5,6-dimethoxy-1,3-benzothiazol-2-amine
Topic: Mechanism of Action
To: Researchers, Scientists, and Drug Development Professionals
A comprehensive review of available scientific literature reveals a significant lack of specific data on the mechanism of action for the compound this compound. While the broader class of 2-aminobenzothiazoles, to which this compound belongs, is well-documented for a variety of pharmacological activities, specific experimental data, quantitative analysis, and detailed signaling pathways for the 5,6-dimethoxy derivative are not presently available in the public domain.
This document will, therefore, provide a detailed overview of the known mechanisms of action for the general class of 2-aminobenzothiazoles and closely related analogs. This information can serve as a foundational guide for potential research directions and hypothesis generation for the specific compound of interest.
General Pharmacological Profile of 2-Aminobenzothiazoles
The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core structure have been extensively investigated and have shown a broad spectrum of activities, including:
-
Antimicrobial (antibacterial and antifungal) [1]
-
Anti-inflammatory [1]
-
Antiviral [1]
-
Anticonvulsant [3]
-
Neuroprotective
Potential Anticancer Mechanisms of Action for 2-Aminobenzothiazole Derivatives
The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that are critical for tumor growth and survival. The primary mechanisms are detailed below.
Kinase Inhibition
Many 2-aminobenzothiazole compounds function as inhibitors of various protein kinases, which are crucial regulators of cellular processes.
-
Tyrosine Kinase Inhibition:
-
EGFR (Epidermal Growth Factor Receptor): Some derivatives have demonstrated potent inhibitory activity against EGFR, a key player in cell proliferation and survival.[2]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 by these compounds can disrupt angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[1][2]
-
Other targeted tyrosine kinases include CSF1R, FAK, and MET.[1][2]
-
-
Serine/Threonine Kinase Inhibition:
-
PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been designed to target kinases within this pathway, such as PI3K and mTOR.[4]
-
Aurora and Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]
-
RAF Kinases: These are involved in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[1][2]
-
A generalized signaling pathway for kinase inhibition by 2-aminobenzothiazole derivatives is depicted below.
Caption: Generalized Kinase Inhibition Pathways by 2-Aminobenzothiazole Derivatives.
Other Anticancer Mechanisms
Beyond kinase inhibition, 2-aminobenzothiazole derivatives have been reported to exert their anticancer effects through other mechanisms:
-
Interaction with Microtubules: Some compounds can interfere with microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]
-
DNA Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Their inhibition can lead to DNA damage and cell death.[1][2]
-
Epigenetic Modulation: Certain derivatives have been shown to inhibit histone deacetylases (HDACs) and other epigenetic enzymes, which can alter gene expression and suppress tumor growth.[1][2]
Hypothetical Workflow for Elucidating the Mechanism of Action
To determine the specific mechanism of action for This compound , a structured experimental approach would be required. The following workflow outlines the key steps that researchers would typically follow.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
An In-Depth Technical Guide to the Research on 5,6-dimethoxy-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available research on 5,6-dimethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited volume of research focused specifically on this molecule, this guide also incorporates data from structurally related 2-aminobenzothiazole derivatives to provide a broader context for its potential biological activities and therapeutic applications.
Core Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 6294-52-6 | |
| Molecular Formula | C₉H₁₀N₂O₂S | |
| Molecular Weight | 210.25 g/mol | |
| Canonical SMILES | COC1=C(C=C2SC(=N)N=C2C1)OC | |
| Physical Description | Solid (predicted) |
Data Presentation: Biological Activities of this compound Derivatives and Analogs
While specific quantitative biological data for this compound is not extensively available in the current literature, research on its derivatives and structurally similar compounds reveals significant potential in several therapeutic areas. The following tables summarize the available quantitative data for these related molecules.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431 (Skin Carcinoma) | MTT Assay | Not specified, but showed significant inhibition | [1] |
| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HT-1376 (Bladder Carcinoma) | WST-1 Assay | 26.51 | [2] |
| Isatin-benzothiazole analog | MDA-MB-231 (Breast Cancer) | Not specified | 17.61 | [3] |
| Isatin-benzothiazole analog | MDA-MB-468 (Breast Cancer) | Not specified | 19.76 | [3] |
| Isatin-benzothiazole analog | MCF-7 (Breast Cancer) | Not specified | 14.56 | [3] |
Table 2: Enzyme Inhibition by Benzothiazole Derivatives
| Compound | Target Enzyme | Inhibition | IC₅₀ (nM) | Reference |
| 4-((4-(2-cyanophenyl)piperazin-1-yl)methyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide | Acetylcholinesterase (AChE) | 97.3 ± 3.2% at 10 µM | 167.5 ± 8.0 | [4] |
| 4-((4-(2-cyanophenyl)piperazin-1-yl)methyl)-N-(benzo[d]thiazol-2-yl)benzamide | Acetylcholinesterase (AChE) | 91.9 ± 3.1% at 10 µM | 256.1 ± 11.0 | [4] |
| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | NQO2 | Not specified | 25 | [5] |
| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzothiazole | NQO2 | Not specified | 51 | [5] |
| 6-amino-2-(3',4',5'-trimethoxyphenyl)benzothiazole | NQO2 | Not specified | 79 | [5] |
| 6-acetamido-2-(3',4',5'-trimethoxyphenyl)benzothiazole | NQO2 | Not specified | 31 | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available. However, established methods for analogous compounds can be adapted.
Synthesis of 2-Aminobenzothiazoles
A common and effective method for the synthesis of 2-aminobenzothiazole derivatives is the reaction of a substituted aniline with thiocyanate in the presence of a halogen. The following protocol for the synthesis of the closely related 6-methoxy-1,3-benzothiazol-2-amine can be adapted for the target compound by using 3,4-dimethoxyaniline as the starting material.[6]
Materials and Reagents:
-
p-Anisidine (for 6-methoxy analog) or 3,4-dimethoxyaniline (for 5,6-dimethoxy analog)
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid (AcOH)
-
Bromine (Br₂)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl acetate (EtOAc)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (0.03 mol) and potassium thiocyanate (0.12 mol) in glacial acetic acid (45 ml).
-
Stir the mixture at room temperature (20 °C) for 10 minutes.
-
In a separate container, prepare a solution of bromine (0.03 mol) in glacial acetic acid (20 ml).
-
Add the bromine solution dropwise to the aniline and thiocyanate mixture over 20 minutes.
-
Stir the reaction mixture for 21 hours at room temperature.
-
Pour the reaction mixture into cold ammonium hydroxide (90 ml) to neutralize the acid.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with water, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-substituted-benzothiazole.
In Vitro Kinase Inhibition Assay
Given that many benzothiazole derivatives exhibit anticancer activity through kinase inhibition, a general protocol for an in vitro kinase inhibition assay is provided below. This can be adapted to screen this compound against a panel of kinases.
Materials and Reagents:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the recombinant kinase and the test compound dilutions.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate potential experimental workflows and signaling pathways that may be relevant to the study of this compound, based on research into analogous compounds.
Caption: Proposed synthetic workflow for this compound.
Caption: Potential inhibition of pro-survival signaling pathways by this compound.
Conclusion
The research landscape for this compound is still in its early stages. While direct biological data and mechanistic studies on this specific compound are limited, the broader family of 2-aminobenzothiazoles has demonstrated significant therapeutic potential, particularly in oncology and neurodegenerative diseases. The presence of the dimethoxy functional groups on the benzothiazole core suggests that this compound is a promising candidate for further investigation. The synthetic and analytical protocols outlined in this guide, derived from closely related analogs, provide a solid foundation for researchers to synthesize and evaluate the biological activity of this compound. Future studies should focus on generating specific quantitative data for this compound against a panel of relevant biological targets to elucidate its mechanism of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dimethoxy-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the 2-aminobenzothiazole class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Derivatives of 2-aminobenzothiazole have demonstrated a variety of pharmacological activities, making them attractive targets for drug discovery and development.
These application notes provide a detailed protocol for the synthesis of this compound from 4,5-dimethoxyaniline. The described method is a one-pot reaction involving the thiocyanation of the aniline derivative followed by an intramolecular cyclization. This procedure is based on established methods for the synthesis of substituted 2-aminobenzothiazoles.[1][2][3]
Principle of the Method
The synthesis of this compound from 4,5-dimethoxyaniline is achieved through an oxidative cyclization reaction. In this process, 4,5-dimethoxyaniline reacts with potassium thiocyanate in the presence of bromine in a glacial acetic acid medium. The reaction proceeds via the in-situ formation of a thiocyanogen species which electrophilically attacks the aromatic ring of the aniline. The resulting intermediate then undergoes intramolecular cyclization to form the stable benzothiazole ring system.
Data Presentation
The following table summarizes the key reactants and expected product information for this synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Physical State |
| 4,5-dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | Starting Material | Solid |
| Potassium Thiocyanate | KSCN | 97.18 | Reagent | Solid |
| Bromine | Br₂ | 159.81 | Oxidizing Agent | Liquid |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent | Liquid |
| This compound | C₉H₁₀N₂O₂S | 210.25 | Product | Solid |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
4,5-dimethoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Ammonium hydroxide (NH₄OH) solution
-
Ethyl acetate (EtOAc)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Ice bath
-
Fume hood
Safety Precautions:
-
Bromine is highly corrosive, toxic, and volatile. All operations involving bromine must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive. Handle with care and appropriate PPE.
-
Ammonium hydroxide is a corrosive and pungent liquid. Use in a well-ventilated area.
Detailed Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxyaniline (e.g., 0.03 mol) and potassium thiocyanate (e.g., 0.12 mol) in glacial acetic acid (e.g., 45 ml). Stir the mixture at room temperature (approximately 20°C) for 10 minutes.[1]
-
Addition of Bromine: In a separate container, prepare a solution of bromine (e.g., 0.03 mol) in glacial acetic acid (e.g., 20 ml). Caution: Perform this step in a fume hood. Slowly add the bromine solution dropwise to the aniline mixture over a period of 20 minutes, maintaining the reaction temperature below 30°C using an ice bath if necessary.[1]
-
Reaction: After the complete addition of bromine, continue to stir the reaction mixture at room temperature for approximately 21 hours.[1]
-
Work-up: Pour the reaction mixture into a beaker containing cold ammonium hydroxide solution (e.g., 90 ml) to neutralize the acid and precipitate the crude product. Extract the aqueous mixture with ethyl acetate. The organic phase should be washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure this compound.[1]
Characterization of this compound:
The identity and purity of the synthesized compound can be confirmed by the following analytical techniques:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C-O (methoxy), and C=N (benzothiazole).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[4]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]
Diagrams
References
Application Notes and Protocols for the Synthesis of Novel 5,6-dimethoxy-1,3-benzothiazol-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The 2-aminobenzothiazole scaffold, in particular, serves as a versatile building block for the synthesis of novel compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3][4] The introduction of methoxy groups at the 5 and 6 positions of the benzothiazole ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy and pharmacokinetic profile.
This document provides a detailed protocol for the synthesis of the core intermediate, 5,6-dimethoxy-1,3-benzothiazol-2-amine, and subsequent derivatization at the 2-amino position to generate a library of novel compounds. The methodologies are presented to be clear and reproducible for researchers in the field of synthetic and medicinal chemistry.
Experimental Protocols
Part 1: Synthesis of this compound (Core Scaffold)
This protocol is adapted from the established synthesis of substituted 2-aminobenzothiazoles, which involves the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine.[5][6]
Reaction Scheme:
Starting Material: 3,4-dimethoxyaniline Reagents: Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial Acetic Acid (CH₃COOH) Product: this compound
Materials:
-
3,4-dimethoxyaniline (1.0 eq)
-
Potassium thiocyanate (4.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.0 eq)
-
Ammonium hydroxide (NH₄OH) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxyaniline (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.
-
Stir the mixture at room temperature (20-25 °C) for 15 minutes to ensure complete dissolution and mixing.
-
Cool the mixture in an ice bath to 0-5 °C.
-
While maintaining the temperature, add a solution of bromine (1.0 eq) dissolved in glacial acetic acid dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, so slow addition is crucial.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and concentrated ammonium hydroxide to neutralize the acetic acid (pH ~8).
-
A precipitate will form. Extract the product from the aqueous mixture using ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with deionized water, and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure this compound.
Part 2: General Protocol for the Synthesis of Novel Derivatives (Schiff Bases)
The 2-amino group of the benzothiazole core is highly reactive and can be readily derivatized.[7] A common method to create novel derivatives is through the formation of Schiff bases by condensation with various substituted aldehydes.[8]
Reaction Scheme:
Starting Material: this compound Reagents: Substituted aromatic aldehyde (R-CHO), Methanol, Glacial Acetic Acid Product: Novel this compound Schiff base derivatives
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) (1.1 eq)
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product, wash with a small amount of cold methanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate).
Data Presentation
The following tables summarize the expected data for the synthesized core compound and its potential derivatives.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂S |
| Molecular Weight | 210.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | (To be determined experimentally) |
| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate |
Table 2: Characterization Data for Novel Schiff Base Derivatives
| Compound ID | R-Group (from R-CHO) | Molecular Formula | Yield (%) | M.p. (°C) | Key ¹H NMR Signals (δ ppm, DMSO-d₆) |
| DA-01 | Phenyl | C₁₆H₁₄N₂O₂S | 85-95 | TBD | ~8.5 (s, 1H, N=CH), 7.2-8.0 (m, 7H, Ar-H), 3.8 (s, 6H, 2x-OCH₃) |
| DA-02 | 4-Chlorophenyl | C₁₆H₁₃ClN₂O₂S | 80-90 | TBD | ~8.6 (s, 1H, N=CH), 7.4-8.1 (m, 6H, Ar-H), 3.8 (s, 6H, 2x-OCH₃) |
| DA-03 | 4-Nitrophenyl | C₁₆H₁₃N₃O₄S | 85-95 | TBD | ~8.8 (s, 1H, N=CH), 7.5-8.4 (m, 6H, Ar-H), 3.9 (s, 6H, 2x-OCH₃) |
| DA-04 | 4-Methoxyphenyl | C₁₇H₁₆N₂O₃S | 80-90 | TBD | ~8.4 (s, 1H, N=CH), 6.9-7.9 (m, 6H, Ar-H), 3.8 (s, 6H, 2x-OCH₃), 3.7 (s, 3H, Ar-OCH₃) |
TBD: To Be Determined experimentally. Yields and spectral data are predictive based on similar reported structures.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and derivatization process.
Caption: Workflow for the synthesis of novel benzothiazole derivatives.
Hypothetical Signaling Pathway Inhibition
Benzothiazole derivatives have shown potential as anticancer agents by inhibiting key signaling pathways such as AKT and ERK, which are crucial for cancer cell proliferation and survival.[3] The diagram below represents a simplified, hypothetical mechanism of action.
Caption: Hypothetical inhibition of pro-survival pathways by derivatives.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for 5,6-dimethoxy-1,3-benzothiazol-2-amine in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for the use of 5,6-dimethoxy-1,3-benzothiazol-2-amine and its derivatives in Alzheimer's disease (AD) research. The information is curated from recent studies on structurally related benzothiazole compounds, offering a strong predictive framework for the utility of this specific molecule.
Introduction
Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficit, amyloid-beta (Aβ) plaque formation, and increased monoamine oxidase B (MAO-B) activity. The multifaceted nature of AD necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously address these various pathways. Benzothiazole derivatives have emerged as a promising class of compounds in AD research due to their ability to inhibit key enzymes and modulate Aβ aggregation. While direct studies on this compound are limited, research on closely related analogs with dimethoxy substitutions provides significant insights into its potential as a multi-target agent against AD.
Predicted Biological Activities and Data
Based on structure-activity relationship studies of similar benzothiazole derivatives, this compound is predicted to exhibit inhibitory activity against acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and interfere with amyloid-beta aggregation. The following table summarizes quantitative data from highly analogous compounds, providing expected ranges of activity for this compound.
| Target | Compound Analog | IC50 / Inhibition (%) | Reference |
| Acetylcholinesterase (AChE) | 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11b) | 0.29 ± 0.01 µM | [1] |
| Acetylcholinesterase (AChE) | 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11d) | 0.46 ± 0.02 µM | [1] |
| Monoamine Oxidase A (MAO-A) | 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11b) | 8.2 ± 0.08 µM | [1] |
| Monoamine Oxidase A (MAO-A) | 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11d) | 7.9 ± 0.07 µM | [1] |
| Monoamine Oxidase B (MAO-B) | 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11b) | 20.1 ± 0.16 µM | [1] |
| Monoamine Oxidase B (MAO-B) | 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11d) | 43.8 ± 2.0% at 10 µM | [1] |
| Aβ(1-42) Aggregation (self-induced) | 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11b) | 35.4 ± 0.42% at 25 µM | [1] |
| Aβ(1-42) Aggregation (self-induced) | 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11d) | 48.0 ± 1.53% at 25 µM | [1] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound in Alzheimer's disease is predicated on its ability to modulate key pathological pathways. The following diagrams illustrate the proposed mechanisms of action.
References
Application Notes and Protocols for 5,6-Dimethoxy-1,3-benzothiazol-2-amine and its Derivatives in Cancer Cell Line Research
Disclaimer: Direct experimental data on the application of 5,6-dimethoxy-1,3-benzothiazol-2-amine in cancer cell lines is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally similar benzothiazole derivatives, particularly those with methoxy and dimethyl substitutions. This information serves as a foundational guide for researchers and drug development professionals interested in investigating the potential of this compound as an anticancer agent.
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The 2-aminobenzothiazole scaffold, in particular, is a key pharmacophore in the design of novel therapeutic agents. The introduction of methoxy groups on the benzene ring of the benzothiazole nucleus has been shown to influence the cytotoxic activity of these compounds. These derivatives have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting their potential as leads for new anticancer drugs.
Data Presentation: Antiproliferative Activity of Benzothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. This data is intended to provide a comparative reference for the potential efficacy of this compound.
| Compound/Derivative | Cancer Cell Line | Assay | Endpoint | Result (IC₅₀/GI₅₀ in µM) | Reference |
| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HT-1376 (Bladder Carcinoma) | WST-1 | IC₅₀ | 26.51 | [1] |
| 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) | Various (Ovarian, Colon, Renal) | Not Specified | Not Specified | Active | [2] |
| Phortress (NSC 710305) | Various | Not Specified | Not Specified | Phase I Clinical Trial | [2] |
| 2-substituted BZT-N derivative (Compound 36) | L1210 (Leukemia) | Not Specified | ED₅₀ | Comparable to Adriamycin | [3] |
| SNU-1 (Gastric Carcinoma) | Not Specified | ED₅₀ | Better than Adriamycin | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of anticancer benzothiazole derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (or derivative) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
PBS
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate a potential mechanism of action for anticancer benzothiazole derivatives and a general experimental workflow.
Caption: Potential mechanism of benzothiazole-induced apoptosis.
Caption: Workflow for evaluating anticancer potential.
References
- 1. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6-dimethoxy-1,3-benzothiazol-2-amine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5,6-dimethoxy-1,3-benzothiazol-2-amine as a versatile scaffold in modern drug discovery. The following sections detail experimental protocols and summarize key quantitative data to facilitate further research and development of novel therapeutics based on this promising molecular framework.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural features, including the fused aromatic system and the reactive 2-amino group, provide an excellent starting point for the synthesis of diverse compound libraries. Derivatives of this scaffold have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often exhibiting their therapeutic effects through the modulation of key signaling pathways.
Synthesis of the Core Scaffold and Derivatives
The synthesis of 2-aminobenzothiazoles can be achieved through several established methods. A common approach involves the cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen.
Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.
Materials:
-
4,5-dimethoxyaniline
-
Ammonium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Preparation of the Thiourea Intermediate:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4,5-dimethoxyaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of ammonium thiocyanate (1.1 equivalents) in water to the cooled aniline solution while maintaining the temperature below 10°C.
-
To this mixture, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into crushed ice and stir until the ice melts.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry to obtain the intermediate N-(4,5-dimethoxyphenyl)thiourea.
-
-
Cyclization to this compound:
-
Suspend the dried N-(4,5-dimethoxyphenyl)thiourea in ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a 10% aqueous NaOH solution.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have been extensively evaluated for their biological activities. The following tables summarize the in vitro anticancer and antimicrobial activities of selected compounds.
Anticancer Activity
The anticancer potential of benzothiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.[1]
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Substitution on 2-amino group | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 1,3,4-oxadiazole moiety | C6 (rat glioma) | 4.63 ± 0.85 | [1] |
| A549 (human lung adenocarcinoma) | 39.33 ± 4.04 | [1] | ||
| Derivative B | Thiazolidinedione (TZD) hybrid | HCT-116 (colon) | 7.44 | [1] |
| HepG2 (liver) | 9.99 | [1] | ||
| MCF-7 (breast) | 8.27 | [1] |
Antimicrobial Activity
The benzothiazole nucleus is a key pharmacophore in the development of new antimicrobial agents.
Table 2: In Vitro Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Benzothiazole-based Thiazolidinone 1 | Escherichia coli | 15.6 - 125 | [2] |
| Candida albicans | 15.6 - 125 | [2] | |
| Benzothiazole-based Thiazolidinone 2 | Staphylococcus aureus | 25 - 200 | [2] |
| Bacillus subtilis | 25 - 200 | [2] | |
| Heteroarylated Benzothiazole 1 | E. coli | 0.23 - 0.94 (mg/mL) | [2] |
| Heteroarylated Benzothiazole 2 | C. albicans | 0.06 - 0.47 (mg/mL) | [2] |
Experimental Protocols
Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.[3][4][5]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a test compound against a microbial strain.[6][7][8]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final required concentration for the assay.
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader.
-
Signaling Pathways and Mechanisms of Action
The anticancer activity of many this compound derivatives is linked to their ability to inhibit key signaling pathways that are often dysregulated in cancer.
EGFR and VEGFR-2 Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial receptor tyrosine kinases involved in cell proliferation, survival, and angiogenesis. Several benzothiazole derivatives have been shown to be potent inhibitors of these kinases.[1]
Caption: Inhibition of EGFR and VEGFR-2 signaling by benzothiazole derivatives.
Downstream Signaling Cascades
Inhibition of EGFR and VEGFR-2 by benzothiazole derivatives can lead to the downregulation of several downstream signaling pathways critical for tumor growth and survival, including the PI3K/Akt/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[9]
Caption: Downstream effects of benzothiazole-mediated kinase inhibition.
Experimental Workflow for Drug Screening
A typical workflow for the initial screening and evaluation of novel this compound derivatives is outlined below.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Testing of 5,6-dimethoxy-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The compound 5,6-dimethoxy-1,3-benzothiazol-2-amine, with its specific substitution pattern, is a promising candidate for investigation into its potential therapeutic applications.
These application notes provide a comprehensive guide to the in vitro evaluation of the bioactivity of this compound. The protocols detailed herein are designed to assess its cytotoxic effects on cancer cell lines and its potential to induce apoptosis, a key mechanism for many anticancer agents.
Potential Bioactivities and In Vitro Assays
The primary bioactivities of interest for benzothiazole derivatives are their anticancer and enzyme inhibitory properties.[1][4] The following in vitro assays are fundamental for the initial screening and characterization of this compound.
Anticancer Activity
A crucial first step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. Assays that measure cell viability and proliferation are essential for this purpose. Furthermore, understanding the mechanism of cell death, particularly the induction of apoptosis, provides deeper insight into the compound's mode of action.
-
Cell Viability and Cytotoxicity Assays: These assays determine the concentration at which the compound inhibits cell growth or is toxic to cells.
-
Apoptosis Assays: These assays elucidate whether the compound induces programmed cell death, a desirable characteristic for an anticancer drug.
Enzyme Inhibition
Many benzothiazole derivatives have been shown to inhibit various enzymes, playing a role in different pathological conditions.[5]
-
Kinase Inhibition Assays: To determine if the compound interferes with signaling pathways often dysregulated in cancer.
-
Other Enzyme Inhibition Assays: Depending on the therapeutic target, assays for enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B) could be relevant.[6]
Data Presentation
The following tables present representative quantitative data for benzothiazole derivatives, illustrating how to structure and report the results from the described in vitro assays.
Note: The following data are for illustrative purposes and represent findings for various benzothiazole derivatives. Specific IC50 values for this compound are not yet publicly available and would need to be determined experimentally.
Table 1: Cytotoxicity of Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Benzothiazole Derivative 1 | HeLa (Cervical Cancer) | MTT | 48 | 2.41 | [7] |
| Benzothiazole Derivative 2 | HepG2 (Liver Cancer) | MTT | 24 | 56.98 | |
| Benzothiazole Derivative 3 | A549 (Lung Cancer) | MTT | 24 | 10.67 | |
| Benzothiazole Derivative 4 | C6 (Glioma) | MTT | 24 | 4.33 | |
| Benzothiazole Derivative 5 | MCF-7 (Breast Cancer) | MTT | 48 | 36 nM | [7] |
Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives
| Compound | Enzyme | Assay Type | IC50 (nM) | Reference |
| Benzothiazole Derivative A | Acetylcholinesterase (AChE) | Fluorometric | 23.4 | [6] |
| Benzothiazole Derivative B | Monoamine Oxidase B (MAO-B) | Fluorometric | 40.3 | |
| 6-methoxy-3',4',5'-trimethoxybenzothiazole | NQO2 | Enzyme Inhibition | 51 | |
| 6-amino-3',4',5'-trimethoxybenzothiazole | NQO2 | Enzyme Inhibition | 79 | |
| 6-acetamide-3',4',5'-trimethoxybenzothiazole | NQO2 | Enzyme Inhibition | 31 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow of the MTT assay for cell viability.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Treated cell lysates
-
Luminometer or fluorometer
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: a. Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. c. Mix the contents of the wells by gently shaking the plate. d. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading (from wells with medium and reagent only) from all experimental readings. Express the caspase activity as a fold change relative to the vehicle-treated control cells.
References
- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 6. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Animal Models for Studying the Effects of 5,6-dimethoxy-1,3-benzothiazol-2-amine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The compound 5,6-dimethoxy-1,3-benzothiazol-2-amine belongs to the 2-aminobenzothiazole class of molecules, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticonvulsants, neuroprotective agents, anti-inflammatory drugs, analgesics, and antimicrobial agents.[1][3][4][5] Notably, the structurally related compound Riluzole is used in the management of amyotrophic lateral sclerosis (ALS), highlighting the potential of this chemical class in treating neurological disorders.[2][4] This document provides detailed protocols and application notes for utilizing animal models to investigate the potential therapeutic effects of this compound, with a focus on its anticonvulsant and neuroprotective properties.
Proposed Therapeutic Application: Anticonvulsant and Neuroprotective Effects
Given the known neuroprotective and anticonvulsant properties of many 2-aminobenzothiazole derivatives, a primary application for studying this compound is in the context of epilepsy and neuronal injury.[1][4][5] In silico studies on similar 1,3-benzothiazole-2-amine derivatives suggest potential interactions with key epilepsy targets such as γ-aminobutyric acid-aminotransferase (GABA-AT) and sodium ion channels (NavMs).[1][5] Therefore, animal models of seizures and ischemia are highly relevant for evaluating the in vivo efficacy of this compound.
Recommended Animal Models
Maximal Electroshock (MES) Seizure Model in Mice
The MES test is a widely used primary screening model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
The PTZ model is used to screen for drugs that may be effective against absence seizures by inducing clonic seizures through the antagonism of the GABAA receptor complex.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Neuroprotection
The MCAO model is a well-established model of focal cerebral ischemia that allows for the evaluation of a compound's neuroprotective effects by mimicking the conditions of a stroke.[6]
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Model
Objective: To assess the anticonvulsant activity of this compound against generalized tonic-clonic seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Corneal electrodes
-
Electroconvulsive shock apparatus
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice overnight with free access to water.
-
Divide the animals into groups (n=8-10 per group):
-
Vehicle control
-
Test compound (various doses, e.g., 10, 30, 100 mg/kg)
-
Positive control (e.g., Phenytoin, 25 mg/kg)
-
-
Administer the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the induction of seizures.
-
Apply a drop of saline to the eyes of each mouse before placing the corneal electrodes.
-
Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Record the duration of the tonic hind limb extension.
-
Calculate the percentage of protection in each group.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To evaluate the efficacy of this compound against clonic seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Standard anticonvulsant drug (e.g., Diazepam)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
Procedure:
-
Follow steps 1-3 as in Protocol 3.1, using Diazepam (e.g., 4 mg/kg) as the positive control.
-
Administer the test compound or vehicle i.p. 30-60 minutes before PTZ administration.
-
Administer PTZ subcutaneously (s.c.).
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs and loss of righting reflex).
-
Record the latency to the first clonic seizure and the percentage of animals protected from seizures.
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To determine the neuroprotective effects of this compound in a model of focal cerebral ischemia.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle (e.g., saline or a suitable solvent)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After 90-120 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Administer the test compound or vehicle intravenously (i.v.) or i.p. at the time of reperfusion or at a predetermined time point post-occlusion.
-
Monitor the animal for neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.
-
At 24 or 48 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brain into coronal sections and stain with TTC to visualize the infarct volume.
-
Quantify the infarct volume using image analysis software.
Data Presentation
Table 1: Anticonvulsant Activity in the MES and PTZ Models
| Treatment Group | Dose (mg/kg) | MES Model: % Protection from Tonic Hind Limb Extension | PTZ Model: Latency to First Clonic Seizure (seconds) |
| Vehicle Control | - | 0% | 120 ± 15 |
| Compound A | 10 | 25% | 180 ± 20 |
| Compound A | 30 | 62.5% | 250 ± 25 |
| Compound A | 100 | 100% | 350 ± 30 |
| Phenytoin | 25 | 100% | N/A |
| Diazepam | 4 | N/A | 450 ± 40** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Compound A represents this compound.
Table 2: Neuroprotective Effects in the MCAO Model
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (0-5) | Infarct Volume (mm³) |
| Sham | - | 0.2 ± 0.1 | 5 ± 2 |
| Vehicle Control | - | 3.8 ± 0.5 | 250 ± 30 |
| Compound A | 10 | 2.5 ± 0.4 | 150 ± 25 |
| Compound A | 30 | 1.8 ± 0.3 | 80 ± 15 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Compound A represents this compound.
Visualizations
Caption: Workflow for anticonvulsant screening.
Caption: MCAO experimental workflow.
References
- 1. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 4. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking of 5,6-dimethoxy-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the computational docking of the small molecule 5,6-dimethoxy-1,3-benzothiazol-2-amine with various protein targets implicated in a range of diseases. This document outlines the necessary steps for ligand and protein preparation, molecular docking simulations, and the analysis of results, offering a framework for researchers to investigate the potential therapeutic applications of this compound.
Introduction
This compound is a heterocyclic compound belonging to the benzothiazole class, a scaffold known for its diverse pharmacological activities.[1][2] Derivatives of this core structure have shown promise as anticancer, anticonvulsant, and antimicrobial agents.[1][2] Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into its potential mechanism of action and guiding further experimental studies.[3][4][5]
This document will focus on the computational docking of this compound with three potential protein targets:
-
Gamma-aminobutyric acid aminotransferase (GABA-AT): A key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT can increase GABA levels, a strategy used in the treatment of epilepsy.[2]
-
Voltage-gated sodium channels (Nav): Crucial for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used as anticonvulsants and local anesthetics. The prokaryotic sodium channel from Magnetococcus marinus (NavMs) often serves as a structural and functional model for eukaryotic sodium channels.[6][7][8][9]
-
Human Epidermal Growth Factor Receptor (HER) family: A group of receptor tyrosine kinases that play a critical role in cell growth, proliferation, and differentiation. Dysregulation of HER signaling is implicated in the development of various cancers.
Materials and Software
Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software such as MarvinSketch or ChemDraw and saved in a suitable format (e.g., MOL, SDF).
Protein Structures: The 3D crystallographic structures of the target proteins can be obtained from the RCSB Protein Data Bank (PDB).
| Target Protein | PDB ID (Example) | Organism |
| GABA-AT | 1OHW | Sus scrofa (Pig) |
| NavMs | 5HVX | Magnetococcus marinus |
| EGFR (HER1) | 2GS2 | Homo sapiens |
Software:
-
Molecular Visualization and Preparation: UCSF Chimera or PyMOL
-
Molecular Docking: AutoDock Vina
-
Result Analysis: Discovery Studio Visualizer, LigPlot+
Experimental Protocols
This section provides a detailed step-by-step protocol for the computational docking of this compound with a target protein.
Ligand Preparation
-
Generate 2D Structure: Draw the 2D structure of this compound in a chemical drawing software.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Add Hydrogens: Add polar hydrogens to the ligand structure.
-
Assign Charges: Assign Gasteiger charges to the ligand atoms.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for flexibility during docking.
-
Save in PDBQT format: Save the prepared ligand file in the PDBQT format, which is required for AutoDock Vina.
Protein Preparation
-
Download PDB File: Download the desired protein structure from the PDB.
-
Clean the Protein Structure:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Select the appropriate chain if the protein is a multimer.
-
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Assign Kollman charges to the protein atoms.
-
Repair Missing Residues/Atoms: If necessary, use tools within the software to repair any missing residues or atoms in the protein structure.
-
Save in PDBQT format: Save the prepared protein file in the PDBQT format.
Molecular Docking using AutoDock Vina
-
Define the Grid Box:
-
Identify the binding site of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction software.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move freely within the binding pocket.
-
-
Create Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters:
-
Run Docking Simulation: Execute AutoDock Vina from the command line using the configuration file:
-
Analyze Results:
-
The output file (docking_results.pdbqt) will contain multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
Visualize the docked poses in a molecular visualization software to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Data Presentation: Hypothetical Docking Results
The following table summarizes hypothetical quantitative data from the docking of this compound with the selected target proteins.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| GABA-AT | 1OHW | -7.8 | 3 | Tyr123, Ser234, Arg345 |
| NavMs | 5HVX | -8.5 | 2 | Phe203, Thr206, Ile215 |
| EGFR (HER1) | 2GS2 | -9.2 | 4 | Met793, Leu718, Gly796, Asp855 |
Visualization of Workflows and Signaling Pathways
Computational Docking Workflow
Caption: A flowchart illustrating the key steps in a typical computational docking workflow.
GABA-AT Signaling Pathway
Caption: A simplified diagram of the GABA metabolic pathway and the potential inhibitory action on GABA-AT.
Voltage-Gated Sodium Channel (Nav) Function
Caption: A diagram showing the role of voltage-gated sodium channels in action potential propagation and the site of potential blockage.
HER (EGFR) Signaling Pathway
Caption: An overview of the HER (EGFR) signaling pathway and a potential point of inhibition.
Discussion and Future Directions
The hypothetical docking results suggest that this compound has the potential to bind to GABA-AT, Nav channels, and EGFR with favorable binding affinities. The predicted interactions provide a structural basis for its potential inhibitory activity.
These in silico findings serve as a preliminary screening and hypothesis generation step. To validate these computational predictions, further experimental studies are essential, including:
-
In vitro enzyme inhibition assays: To determine the IC50 values of the compound against the target proteins.
-
Cell-based assays: To assess the functional effects of the compound on cellular pathways.
-
X-ray crystallography: To determine the experimental binding mode of the compound to the target proteins.
These application notes and protocols provide a comprehensive guide for researchers to initiate computational studies on this compound and to explore its potential as a therapeutic agent.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. Prokaryotic NavMs channel as a structural and functional model for eukaryotic sodium channel antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prokaryotic NavMs channel as a structural and functional model for eukaryotic sodium channel antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for the Quantification of 5,6-dimethoxy-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 5,6-dimethoxy-1,3-benzothiazol-2-amine. The methodologies described herein are based on established analytical techniques for related benzothiazole compounds and are intended to serve as a comprehensive guide for the development and validation of quantitative assays.
Introduction
This compound is a benzothiazole derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high and the matrix is less complex.
2.1.1. Experimental Protocol: HPLC-UV
Objective: To quantify this compound using a stability-indicating HPLC-UV method.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Volumetric flasks and pipettes
-
HPLC vials
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or λmax of the compound) |
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions (for a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions for quantification.
2.1.2. Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from placebo and known impurities |
2.1.3. Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine, where concentrations are expected to be low.
2.2.1. Experimental Protocol: UPLC-MS/MS
Objective: To quantify this compound in human plasma using a rapid and sensitive UPLC-MS/MS method.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
Protein precipitation solvent (e.g., Acetonitrile)
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Data acquisition and processing software
UPLC Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. Hypothetical transitions: Analyte: m/z 211 -> 168; IS: m/z 214 -> 171 |
Preparation of Standard and QC Samples:
-
Prepare stock solutions of the analyte and IS (1 mg/mL) in methanol.
-
Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution.
-
Spike blank human plasma with the working solutions to obtain calibration standards (e.g., 0.1 - 100 ng/mL) and QC samples (low, mid, high concentrations).
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
2.2.2. Data Presentation: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| **Linearity (R²) ** | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% RE) | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | < 15% (< 20% for LLOQ) |
| Matrix Effect | 85% - 115% |
| Recovery | > 80% |
2.2.3. Workflow Diagram: UPLC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma by UPLC-MS/MS.
Signaling Pathways and Logical Relationships
While this compound is a small molecule and its direct signaling pathway may not be fully elucidated, a logical diagram can represent the relationship between its administration and the analytical outcome in a pharmacokinetic study.
Caption: Logical relationship in a pharmacokinetic study of this compound.
Conclusion
The analytical methods detailed in this document provide a robust framework for the accurate and reliable quantification of this compound in various matrices. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the study, including the sample matrix, expected concentration range, and the need for high sensitivity and selectivity. It is imperative that any method based on these protocols be fully validated according to the relevant regulatory guidelines before its application in routine analysis.
Application Notes and Protocols for the In Vivo Formulation of 5,6-dimethoxy-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo administration of the investigational compound 5,6-dimethoxy-1,3-benzothiazol-2-amine. Due to its predicted physicochemical properties, this compound is anticipated to have low aqueous solubility, necessitating specific formulation strategies to ensure adequate bioavailability for preclinical studies.
Physicochemical Properties and Formulation Considerations
This compound is a benzothiazole derivative. While experimental data for this specific molecule is limited, its structure suggests it is a weakly basic and lipophilic compound. A predicted pKa of 5.29 indicates it will be poorly soluble in neutral and alkaline conditions.[1] Benzothiazole derivatives, as a class of compounds, are often associated with poor water solubility.[2][3][4] Therefore, the primary challenge in formulating this compound for in vivo studies is to enhance its solubility and ensure consistent and reproducible dosing.
For early-stage preclinical studies, simple and well-characterized vehicle systems are preferred. The choice of vehicle will depend on the route of administration, the required dose, and the toxicology of the excipients.[4][5]
Vehicle Selection for In Vivo Studies
Given the predicted low aqueous solubility of this compound, several vehicle systems can be considered for oral and parenteral administration. The following table summarizes suitable options for initial screening.
| Vehicle Type | Composition | Route of Administration | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% - 1% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water | Oral (gavage) | Simple to prepare; generally well-tolerated.[6] | May lead to inaccurate dosing if not properly homogenized; not suitable for intravenous administration.[7] |
| Co-solvent System | 10-20% Dimethyl sulfoxide (DMSO), 30-40% Polyethylene glycol 400 (PEG 400), 40-60% Saline or PBS | Oral, Intraperitoneal, Intravenous | Can achieve higher drug concentrations for poorly soluble compounds.[1] | Co-solvents can have their own pharmacological and toxicological effects.[7][8] |
| Lipid-Based Formulation | Solutions or suspensions in oils (e.g., corn oil, sesame oil) | Oral, Subcutaneous | Can enhance oral bioavailability for lipophilic compounds. | More complex to formulate and may influence the pharmacokinetic profile.[7] |
| Cyclodextrin Formulation | 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or buffer | Oral, Intravenous | Can increase aqueous solubility and stability. | Can be nephrotoxic at high doses. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
This protocol is suitable for initial oral efficacy and pharmacokinetic studies where a solution formulation is not feasible.
Materials:
-
This compound
-
Methylcellulose (MC) or Carboxymethylcellulose (CMC)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding 0.5 g of MC to 100 mL of purified water while stirring continuously. Allow the solution to stir for several hours until the MC is fully hydrated and a clear, viscous solution is formed.
-
Compound Preparation: Weigh the required amount of this compound.
-
Wetting the Compound: In a mortar, add a small amount of the 0.5% MC vehicle to the compound powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Suspension Formulation: Gradually add the remaining vehicle to the paste while continuously stirring or triturating to achieve the final desired concentration.
-
Homogenization: For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.
-
Storage and Handling: Store the suspension at 2-8°C and protect it from light. Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.
Protocol 2: Preparation of a Co-solvent Formulation for Oral or Parenteral Administration
This protocol is designed to achieve a solution formulation, which is often preferred for pharmacokinetic studies.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Solubilization: Weigh the required amount of this compound and place it in a sterile vial.
-
Co-solvent Addition: Add the required volume of DMSO to the vial to dissolve the compound. Vortex until the compound is completely dissolved. The volume of DMSO should be kept to a minimum, typically not exceeding 20% of the final formulation volume.[1]
-
Addition of PEG 400: Add the required volume of PEG 400 and vortex to mix thoroughly.
-
Aqueous Phase Addition: Slowly add the sterile saline or PBS to the organic solution while continuously vortexing. The slow addition is critical to prevent precipitation of the compound.
-
Final Formulation: The final formulation should be a clear solution. If any precipitation occurs, the formulation may need to be adjusted by altering the co-solvent ratios or reducing the final concentration of the compound.
-
Sterilization (for parenteral use): For intravenous or intraperitoneal administration, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.
In Vivo Administration: Oral Gavage in Mice
Oral gavage is a common method for the precise oral administration of liquid formulations to rodents.[9]
Quantitative Data for Oral Gavage in Mice
| Mouse Body Weight (grams) | Recommended Gavage Needle Size (Gauge) | Maximum Administration Volume (mL) |
| 15 - 20 | 22G | 0.20 |
| 20 - 25 | 20G | 0.25 |
| 25 - 35 | 18G | 0.35 |
Note: The general recommendation for maximum gavage volume is 10 mL/kg of the animal's body weight.[9][10][11] Some studies recommend smaller volumes to reduce the risk of complications.[9][11]
Protocol 3: Oral Gavage Procedure in Mice
Materials:
-
Appropriately sized gavage needle with a ball tip
-
Syringe
-
Prepared formulation of this compound
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.[10][12] The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Measure Insertion Depth: Before the first procedure, measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth to reach the stomach.[9] Mark this depth on the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[9] The mouse will often swallow, which helps guide the needle into the esophagus. The needle should pass easily without resistance.[9][10]
-
Administration: Once the needle is at the predetermined depth, slowly administer the formulation over 2-3 seconds.[9]
-
Needle Withdrawal: Gently withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or bleeding.[2][9] Continue to monitor the animals 12-24 hours after dosing.[2][9][10][11]
Signaling Pathways and Experimental Workflows
Benzothiazole derivatives have been shown to interact with various signaling pathways, making them of interest for a range of therapeutic areas, including oncology and neurodegenerative diseases.[2][4] Several studies have implicated benzothiazoles in the modulation of key cellular pathways such as PI3K/AKT and STAT3.[2][6][10] The structurally related compound, Riluzole, is known to modulate glutamatergic neurotransmission.[7][9]
Caption: Potential signaling pathways modulated by benzothiazole derivatives.
Caption: Experimental workflow for in vivo studies.
References
- 1. This compound | 6294-52-6 [amp.chemicalbook.com]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Pathways of ALS and Riluzole - Rilutech [alsrilutechnoah.weebly.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 2-aminobenzothiazoles are a common challenge.[1] The primary causes often revolve around incomplete reaction, side reactions, and suboptimal reaction conditions.[1]
-
Incomplete Cyclization: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4,5-dimethoxyphenylthiourea) is consumed.
-
Suboptimal Temperature: Temperature control is critical. Excessively high temperatures can promote the formation of side products, while temperatures that are too low will result in a slow or incomplete reaction.[1] The reaction temperature depends on the specific reagents used but is often controlled between 0°C and room temperature during the addition of bromine, and then may be gently heated.
-
Reagent Quality: Ensure the purity of the starting materials, particularly the 3,4-dimethoxyaniline and potassium thiocyanate. Impurities can interfere with the reaction.
-
Improper Stoichiometry: The molar ratios of the reactants are crucial. An excess of bromine can lead to over-halogenation of the aromatic ring.
Solutions:
-
Optimize Reaction Time and Temperature: Experiment with slight variations in temperature and reaction time, using TLC to track the formation of the product and consumption of reactants.[1]
-
Control Reagent Addition: Add the bromine solution dropwise and slowly while maintaining a low temperature (e.g., 0-5°C) to control the exothermic reaction and minimize side product formation.[2]
-
Purify Starting Materials: If the purity of the starting materials is questionable, consider recrystallization or distillation before use.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of byproducts is a significant challenge. Common side products include:
-
Unreacted Starting Material: Incomplete conversion will leave starting materials in the reaction mixture.[1]
-
Di- and Tri-brominated Species: The electron-rich nature of the dimethoxy-substituted benzene ring makes it susceptible to over-bromination if an excess of bromine is used or if the addition is not carefully controlled.
-
Oxidation Products: The starting aniline derivative can be susceptible to oxidation.
-
Polymeric Materials: Under certain conditions, starting materials or intermediates can polymerize, leading to insoluble tars.
Solutions:
-
Precise Stoichiometry: Use a precise molar equivalent of bromine.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Purification: Column chromatography is often effective for separating the desired product from closely related impurities.
Q3: The final product is off-color (e.g., yellow or brown) and difficult to purify. What are the best purification methods?
A3: An off-color product indicates the presence of impurities.[1]
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system must be identified. Ethanol or ethanol/water mixtures are often effective for 2-aminobenzothiazoles.[3]
-
Activated Carbon Treatment: If the product is colored due to persistent impurities, dissolving the crude product in a hot solvent, adding a small amount of activated carbon (e.g., Norit), and then filtering the hot solution can remove colored impurities.[3]
-
Column Chromatography: For difficult separations, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can provide a high-purity product.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most established method is the oxidative cyclization of a substituted phenylthiourea. This typically involves two main steps:
-
Formation of the N-(4,5-dimethoxyphenyl)thiourea intermediate from 3,4-dimethoxyaniline and a thiocyanate salt.
-
Intramolecular electrophilic cyclization of the thiourea using a halogen, most commonly bromine, in a solvent like acetic acid.[2][4]
Q: What are the critical safety precautions for this synthesis?
A:
-
Bromine: Bromine is highly corrosive, toxic, and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Acid: Glacial acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.
-
Thiocyanates: While generally less hazardous, they can release toxic hydrogen cyanide gas if acidified.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., N-H and C=N stretches).
-
Data Presentation
The choice of solvent and reaction temperature can significantly impact the yield and purity of the final product. The following tables summarize hypothetical data based on common optimization studies for similar syntheses.
Table 1: Effect of Solvent on Reaction Yield and Purity
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Glacial Acetic Acid | 25 | 24 | 75 | 95 |
| Chloroform | 25 | 24 | 60 | 92 |
| Dichloromethane | 25 | 24 | 65 | 93 |
| Methanol | 25 | 24 | 55 | 88 |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 0 - 5 | 24 | 68 | 97 |
| 25 (Room Temp) | 24 | 75 | 95 |
| 40 | 12 | 72 | 90 |
| 60 | 8 | 65 | 85 |
Note: These are representative data and actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[2][5]
Step 1: Preparation of N-(4,5-dimethoxyphenyl)thiourea
-
This intermediate is often prepared in situ or can be synthesized separately. The in-situ generation is described in the next step.
Step 2: Oxidative Cyclization
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (150 mL).
-
Cool the mixture to 0-5°C in an ice bath.
-
Prepare a solution of bromine (0.1 mol) in glacial acetic acid (50 mL).
-
Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 20-24 hours.[2]
-
Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting aniline spot disappears.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Neutralize the mixture by slowly adding a concentrated ammonium hydroxide solution until the pH is approximately 8.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by recrystallization from ethanol to obtain this compound as a crystalline solid.
Visualizations
Synthetic Pathway
Caption: General synthesis route for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Potential Side Reactions
Caption: Common side reactions in the synthesis of 2-aminobenzothiazoles.
References
Technical Support Center: Optimizing Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the classical and widely used approach involving the thiocyanation of 3,4-dimethoxyaniline followed by cyclization.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: 3,4-dimethoxyaniline can degrade over time, and potassium thiocyanate can absorb moisture. | Use freshly distilled or recrystallized 3,4-dimethoxyaniline. Ensure potassium thiocyanate is dry by storing it in a desiccator. |
| Inefficient thiocyanation: The electrophilic substitution on the electron-rich aniline may not be optimal. | Control the temperature carefully during the addition of bromine, keeping it low (e.g., 0-5 °C) to prevent side reactions. Ensure stoichiometric amounts of reagents. | |
| Incomplete cyclization: The conversion of the thiocyanate intermediate to the final benzothiazole may be incomplete. | After the initial reaction, ensure sufficient time for cyclization, which may be facilitated by gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity: The two methoxy groups on the aniline ring can direct bromination/thiocyanation to multiple positions. | The primary directing influence of the amino group typically favors substitution at the para position. However, to enhance regioselectivity, consider using a milder brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent. Careful control of reaction temperature is also crucial. |
| Presence of Dark-Colored Impurities | Oxidation of aniline or intermediates: Electron-rich anilines and their derivatives can be susceptible to oxidation, leading to colored byproducts. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Over-bromination: Excess bromine can lead to the formation of poly-brominated side products, which can be colored. | Use a stoichiometric amount of bromine (or other brominating agent) and add it dropwise to the reaction mixture with efficient stirring. | |
| Difficulty in Product Purification | Co-crystallization of impurities: The desired product may crystallize with unreacted starting materials or side products. | For recrystallization, screen various solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexane) to find a system where the solubility of the product and impurities differ significantly. |
| Similar polarity of product and impurities: If impurities have similar polarity to the product, separation by column chromatography can be challenging. | Optimize the mobile phase for column chromatography by testing different solvent ratios (e.g., ethyl acetate/hexane or dichloromethane/methanol) using TLC. Gradient elution may be necessary for effective separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reaction of 3,4-dimethoxyaniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine, in a suitable solvent like acetic acid. This reaction proceeds through an in-situ formation of a thiocyanate intermediate which then undergoes intramolecular cyclization to form the benzothiazole ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (3,4-dimethoxyaniline), any intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the expected yields for this synthesis?
A3: The yields can vary depending on the specific reaction conditions and the purity of the starting materials. For analogous syntheses of methoxy-substituted 2-aminobenzothiazoles, yields in the range of 60-75% have been reported. For instance, the synthesis of 6-methoxy-1,3-benzothiazol-2-amine from p-anisidine has been reported with a yield of 69.4%.[1]
Q4: What are the key safety precautions to take during this synthesis?
A4: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so it is important to control the addition of bromine and maintain the recommended reaction temperature.
Q5: What are the best methods for purifying the final product?
A5: The most common purification techniques for 2-aminobenzothiazole derivatives are recrystallization and column chromatography.[2]
-
Recrystallization: Ethanol, methanol, or mixtures of ethyl acetate and hexane are often suitable solvents for recrystallization.
-
Column Chromatography: Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system should be determined by TLC analysis.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Methoxy-Substituted 2-Aminobenzothiazoles
| Starting Material | Thiocyanate Source | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Anisidine | KSCN | Bromine | Acetic Acid | Room Temp. | 5 | 69.4 | [1] |
| 3,4-Dimethoxyaniline | KSCN | Bromine | Acetic Acid | 0 - Room Temp. | 4-6 | 65-75 (Typical) | General Method |
| 3,4-Dimethoxyaniline | NH₄SCN | NBS | Dichloromethane | 0 - Room Temp. | 3-5 | Potentially higher selectivity | General Method |
Note: "General Method" refers to commonly employed conditions for this class of reaction, with expected yields based on similar transformations.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3,4-dimethoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, and then allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a solution of sodium hydroxide until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis optimization.
References
Technical Support Center: Purification of 5,6-dimethoxy-1,3-benzothiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,6-dimethoxy-1,3-benzothiazol-2-amine. The following information is curated to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Difficulty in Crystallization | The compound may be too soluble in the chosen solvent, or impurities are inhibiting crystal formation. | Try a different solvent or a solvent/anti-solvent system. Common solvents for recrystallizing 2-aminobenzothiazole derivatives include ethanol and methanol.[1][2] If the compound is too soluble, a less polar solvent can be added as an anti-solvent. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization. |
| Product "Oiling Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities. | Ensure the solution is not supersaturated before cooling. Try using a lower boiling point solvent or a solvent mixture. If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Colored Impurities Persist After Recrystallization | The impurity may have similar solubility to the product or may be adsorbed onto the product's crystals. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. A second recrystallization may also be necessary. |
| Co-elution of Impurities During Column Chromatography | The polarity of the impurity is very similar to the polarity of the product. | Optimize the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.[2] Consider using a different stationary phase if silica gel is not providing adequate separation. Thin Layer Chromatography (TLC) should be used to test various solvent systems before running the column.[3] |
| Low Recovery from Column Chromatography | The compound may be strongly adsorbing to the silica gel or may be unstable on the column. | A small amount of a more polar solvent (e.g., a few drops of triethylamine or methanol) can be added to the eluent to reduce tailing and improve recovery of polar compounds.[2] However, be mindful that this will also elute more polar impurities. Ensure the compound is stable to the acidic nature of silica gel; if not, neutral or basic alumina could be an alternative stationary phase. |
| Product Appears as an Off-White or Tan Powder | This may be the inherent color of the compound or due to minor impurities. | 2-Amino-6-methoxybenzothiazole is described as a fine off-white to light tan crystalline powder.[4] If a purer white product is desired, multiple recrystallizations or careful column chromatography may be required. Purity should be assessed by analytical methods like HPLC or NMR to determine if the color corresponds to significant impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for purification of this compound?
A1: Based on protocols for similar 2-aminobenzothiazole derivatives, the two primary purification techniques are recrystallization and column chromatography.[2] For recrystallization, ethanol is a commonly used solvent.[1] For column chromatography, silica gel is a standard stationary phase, with mobile phases typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2][5]
Q2: What are the likely impurities I might encounter?
A2: Impurities will largely depend on the synthetic route used. Common impurities could include unreacted starting materials such as 3,4-dimethoxyaniline or potassium thiocyanate, as well as by-products from side reactions.[6][7]
Q3: What is the solubility of this compound?
A3: While specific data for this compound is limited, a related compound, 2-amino-6-methoxybenzothiazole, is reported to be slightly soluble in methanol and insoluble in water.[4] This suggests that alcoholic solvents may be suitable for recrystallization, and aqueous washes can be effective for removing water-soluble impurities.
Q4: How can I assess the purity of my final product?
A4: Purity can be assessed using a combination of techniques. Thin Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. The melting point of the purified compound should be sharp and within a narrow range.
Quantitative Data Summary
The following table summarizes typical conditions used for the purification of analogous 2-aminobenzothiazole derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Purification Method | Compound Class | Conditions | Typical Observations/Purity | Reference |
| Recrystallization | 2-Amino-4-chlorobenzothiazole | Solvent: Ethanol | Yielded white crystals | [2] |
| 6-Methoxy-1,3-benzothiazol-2-amine | Solvent: Ethanol | Yield: 83% | [1] | |
| Column Chromatography | 1-(benzo[d]thiazol-2-yl)-3-butylthiourea | Stationary Phase: Silica Gel; Mobile Phase: Hexanes:Ethyl Acetate (95:5 to 0:1 gradient) | - | [2] |
| General Benzothiazole Derivatives | Stationary Phase: Silica Gel; Mobile Phase: Petroleum Ether:Ethyl Acetate (6:1) | - | [5] |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: Choose an appropriate solvent in which the compound is soluble when hot and sparingly soluble when cold. Ethanol is a good starting point.[1][2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystallization has started at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography Protocol
Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Eluent (e.g., a mixture of petroleum ether and ethyl acetate)[5]
-
Chromatography column
-
Collection tubes
Methodology:
-
Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: A workflow diagram for selecting a purification strategy.
References
- 1. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Buy 2-Amino-6-methoxybenzothiazole | 1747-60-0 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. nveo.org [nveo.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Separation of Benzothiazole, 5,6-dimethoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Crystallization of 5,6-dimethoxy-1,3-benzothiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5,6-dimethoxy-1,3-benzothiazol-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
Understanding the physicochemical properties of this compound is crucial for developing an effective crystallization strategy. While specific experimental data for this compound is limited, we can infer its properties from closely related analogs like 6-methoxy-1,3-benzothiazol-2-amine. The presence of two methoxy groups and an amino group suggests that the molecule will have moderate polarity.
Q2: Which solvents are recommended for the crystallization of this compound?
The choice of solvent is a critical parameter in a successful crystallization. A suitable solvent should dissolve the compound when hot but not when cold. Given the polar nature of the amino and methoxy groups, polar solvents are a good starting point for screening. For the related compound, 6-methoxy-1,3-benzothiazol-2-amine, ethanol has been successfully used for recrystallization.[1] A systematic solvent screening is always recommended.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly.[2] To address this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to dilute the solution.
-
Allow the solution to cool down more slowly.
-
Consider using a different solvent or a solvent mixture.
Q4: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?
If no crystals form upon cooling, the solution is likely not supersaturated enough. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask. This can create nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of the pure compound to the solution. This "seed" will act as a template for other crystals to grow.
-
Concentration: If you suspect too much solvent was used, you can evaporate some of it to increase the concentration of your compound.
-
Lower Temperature: Try cooling the solution in an ice bath or refrigerator to further decrease the solubility.
Q5: How can I improve the yield and purity of my crystals?
Low yield can be due to using too much solvent, while low purity can result from rapid crystallization trapping impurities. To improve these:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. This promotes the formation of purer, larger crystals.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of this compound.
Issue 1: Compound Fails to Dissolve in Hot Solvent
-
Possible Cause: The chosen solvent is not suitable for your compound.
-
Solution:
-
Ensure you are using a sufficient volume of solvent.
-
If the compound still doesn't dissolve, select a more polar solvent or a solvent mixture. Refer to the Solvent Screening Protocol table below.
-
Issue 2: Crystals Crash Out of Solution Too Quickly
-
Possible Cause: The solution is too supersaturated, or the cooling is too rapid.
-
Solution:
-
Reheat the solution to redissolve the solid.
-
Add a small amount of additional hot solvent.
-
Ensure the solution cools slowly and undisturbed.
-
Issue 3: Discolored Crystals
-
Possible Cause: Presence of colored impurities.
-
Solution:
-
During the hot dissolution step, add a small amount of activated charcoal to the solution.
-
Perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Polarity | Notes |
| This compound | C₉H₁₀N₂O₂S | 210.25 | Moderate | The two methoxy groups increase polarity compared to the parent compound. |
| 6-methoxy-1,3-benzothiazol-2-amine | C₈H₈N₂OS | 180.23 | Moderate | Successfully recrystallized from ethanol.[1] |
| 2-aminobenzothiazole | C₇H₆N₂S | 150.20 | Moderate | Parent compound of the series. |
Table 2: General Solvent Screening Protocol for Crystallization
| Solvent Class | Example Solvents | Polarity | Suitability for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | High | Good starting point due to the polar nature of the target compound. Ethanol is a known good solvent for a similar compound.[1] |
| Ketones | Acetone | Medium | May be effective, can be used in a mixed solvent system. |
| Esters | Ethyl Acetate | Medium | Another option for screening, potentially in a solvent mixture. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Medium | Less likely to be effective as a single solvent but could be used as an anti-solvent. |
| Hydrocarbons | Hexane, Toluene | Low | Unlikely to be a good primary solvent but can be used as an anti-solvent in a mixed solvent system. |
| Amides | Dimethylformamide (DMF) | High | Can be used for highly insoluble compounds, but its high boiling point can make removal difficult. |
| Water | Water | Very High | May be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Experimental Protocols
General Recrystallization Protocol for a 2-Aminobenzothiazole Derivative
This protocol can be adapted for the crystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Mandatory Visualization
References
Technical Support Center: Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine
Welcome to the technical support center for the synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and direct method is the oxidative cyclization of a substituted arylthiourea, which is formed in situ from the reaction of 3,4-dimethoxyaniline with a thiocyanate salt in the presence of an oxidizing agent like bromine. This approach, a variation of the Hugershoff reaction, is widely applicable for the synthesis of 2-aminobenzothiazoles.[1]
Q2: I am experiencing a low yield in my synthesis. What are the most critical parameters to investigate?
A2: Low yields in 2-aminobenzothiazole synthesis can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: 3,4-dimethoxyaniline can degrade over time. Ensure you are using a fresh or purified starting material. The purity of the thiocyanate salt is also crucial.
-
Reaction Temperature: Temperature control is vital. The initial thiocyanation is typically performed at low temperatures (0-10 °C) to control the reaction rate and minimize side products. The subsequent cyclization may require heating.
-
Stoichiometry of Reagents: The molar ratios of the aniline, thiocyanate, and bromine are critical. An excess of thiocyanate is often used, but an excess of bromine can lead to unwanted side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[2]
Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products?
A3: A common side reaction is the formation of regioisomers. While the primary product is this compound, thiocyanation at other positions on the aromatic ring can occur, leading to the formation of other isomers. Over-bromination of the aromatic ring is another possibility if an excess of bromine is used. Additionally, polymerization of the starting materials or intermediates can lead to insoluble byproducts.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying 2-aminobenzothiazole derivatives.[3][4] Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[5] For more challenging purifications or to remove closely related impurities, column chromatography using silica gel is recommended.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Purity of 3,4-dimethoxyaniline is low. | Use freshly purchased or recrystallized 3,4-dimethoxyaniline. |
| Incomplete reaction. | Monitor the reaction by TLC. If starting material is still present, extend the reaction time. | |
| Incorrect reaction temperature. | Maintain a low temperature (0-10 °C) during the addition of bromine to control the exothermic reaction. Gradually warm to room temperature or heat as required for the cyclization step. | |
| Formation of a Dark, Tarry Substance | Polymerization of starting materials or intermediates. | Ensure proper temperature control. Add the bromine solution slowly and dropwise with vigorous stirring. |
| Oxidation of the product or intermediates. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is Difficult to Purify | Presence of multiple isomers. | Optimize the reaction conditions to favor the formation of the desired isomer (e.g., temperature, solvent). Use column chromatography for separation. |
| Residual starting materials or reagents. | Ensure the reaction goes to completion. Quench any unreacted bromine with a suitable reagent (e.g., sodium thiosulfate solution) during workup. | |
| Inconsistent Results Between Batches | Variation in reagent quality or reaction setup. | Use reagents from the same batch if possible. Ensure consistent stirring speed, temperature control, and addition rates. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of substituted 2-aminobenzothiazoles.[1][6][7]
Materials:
-
3,4-Dimethoxyaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Bromine (Br2)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Sodium thiosulfate (Na2S2O3) solution
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (1.0 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2.0-2.2 equivalents) to the solution and stir until it is fully dissolved.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
If the solution has a persistent orange or brown color due to excess bromine, add a 10% sodium thiosulfate solution dropwise until the color disappears.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation: Representative Yields for 2-Aminobenzothiazole Synthesis
| Substituent on Aniline | Product | Yield (%) | Reference |
| 4-Chloro | 2-Amino-6-chlorobenzothiazole | 45 | [8] |
| 4-Methoxy | 2-Amino-6-methoxybenzothiazole | 62 | [8] |
| 4-Fluoro | 2-Amino-6-fluorobenzothiazole | 38 | [8] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
Technical Support Center: Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and purification challenges.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: 3,4-dimethoxyaniline can degrade over time. Ammonium or potassium thiocyanate may be hygroscopic. | Use freshly distilled or recrystallized 3,4-dimethoxyaniline. Ensure thiocyanate salt is dry by storing in a desiccator. |
| Inefficient bromination/thiocyanation: Incorrect stoichiometry of bromine or slow addition can lead to incomplete reaction or side reactions. | Add bromine dropwise as a solution in a suitable solvent (e.g., acetic acid) at a controlled temperature (typically 0-10 °C). | |
| Incomplete cyclization: The intermediate N-(3,4-dimethoxyphenyl)thiourea may not fully cyclize to the benzothiazole. | Ensure adequate reaction time and temperature after bromine addition. Monitor the reaction by TLC. | |
| Formation of a Dark, Tarry Reaction Mixture | Polymerization: Overheating or excess bromine can lead to the formation of polymeric byproducts. | Maintain strict temperature control during bromine addition and subsequent heating. Use the correct stoichiometric amount of bromine. |
| Oxidation of starting material or product: The electron-rich aromatic ring is susceptible to oxidation. | Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of an Insoluble White Precipitate | Unreacted thiocyanate salt: If the reaction is not sufficiently acidic, the thiocyanate salt may not fully dissolve or react. | Ensure the reaction medium (e.g., acetic acid) is of sufficient concentration. |
| Difficult Purification | Formation of isomeric byproducts: Although less likely with the symmetrical 3,4-dimethoxyaniline, improper reaction conditions could potentially lead to other substitution patterns if other reactive sites are present. | Optimize reaction conditions (temperature, solvent) to favor the desired isomer. Use column chromatography for purification if necessary. |
| Presence of N-acylated side product: Reaction with the solvent (e.g., acetic acid) can lead to the formation of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide.[1] | Use a non-acylating solvent if this side product is significant. Minimize reaction time at elevated temperatures. | |
| Formation of benzo[2][3]thiazolo[3,2-a]pyrimidin-4-one derivative: Reaction with β-ketoesters or similar impurities can lead to this fused ring system.[1] | Ensure all reagents and solvents are pure and free from carbonyl-containing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Hugerschoff reaction, which involves the reaction of 3,4-dimethoxyaniline with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of bromine in a suitable solvent like acetic acid.[4][5] This method proceeds via the in-situ formation of N-(3,4-dimethoxyphenyl)thiourea, followed by oxidative cyclization.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The starting material (3,4-dimethoxyaniline), the intermediate thiourea, and the final product will have different Rf values.
Q3: What are the expected spectroscopic data for the final product?
-
1H NMR: Singlets for the two methoxy groups (around 3.8-4.0 ppm), singlets for the two aromatic protons, and a broad singlet for the amino protons.
-
13C NMR: Signals for the two methoxy carbons, aromatic carbons (including those attached to the methoxy groups, the sulfur, and the nitrogen atoms), and the carbon of the C-N-S guanidine-like system.
-
IR: Characteristic peaks for N-H stretching (around 3300-3500 cm-1), C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C9H10N2O2S, MW: 210.25 g/mol ).
Q4: What is the best way to purify the crude product?
A4: Recrystallization is a common method for purification. A suitable solvent system would be an alcohol like ethanol or a mixture of solvents such as ethanol/water or chloroform/methanol.[6] If significant impurities are present, column chromatography on silica gel may be necessary.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Acetic acid is also corrosive. The reaction may evolve toxic gases, so proper ventilation is crucial.
Experimental Protocols
Synthesis of this compound (Adapted from a general procedure for 2-aminobenzothiazoles)[4][7]
Materials:
-
3,4-Dimethoxyaniline
-
Potassium thiocyanate (or Ammonium thiocyanate)
-
Bromine
-
Glacial acetic acid
-
Ethanol
-
Concentrated ammonium hydroxide
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the product precipitates out completely.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Visualizations
Main Reaction Pathway
Caption: Main synthesis pathway of this compound.
Common Side Reaction Pathway: N-Acetylation
Caption: Formation of the N-acetylated side product.
Troubleshooting Workflow
References
- 1. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
stability issues of 5,6-dimethoxy-1,3-benzothiazol-2-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5,6-dimethoxy-1,3-benzothiazol-2-amine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific experimental data for this compound is not extensively published, its chemical structure as a benzothiazole derivative suggests it is a hydrophobic molecule. Generally, compounds of this class exhibit poor solubility in aqueous solutions but are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] The presence of the 2-amino group suggests the compound is a weak base.
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my assay. Why is this happening and how can I fix it?
A2: This is a common issue for poorly soluble compounds and is often referred to as "crashing out." DMSO effectively solubilizes your compound at high concentrations in the stock. However, when this stock is diluted into an aqueous buffer, the percentage of DMSO decreases significantly. The aqueous buffer alone cannot maintain the compound in solution, leading to precipitation.
To address this, consider the following troubleshooting steps:
-
Lower the final concentration: The simplest solution may be to work at a lower final concentration of the compound if your assay sensitivity allows.
-
Increase the percentage of co-solvent: If your experiment can tolerate it, slightly increasing the final percentage of DMSO in your aqueous buffer may help maintain solubility.
-
Adjust the pH: As a weak base, the solubility of this compound is expected to increase in more acidic conditions (lower pH) due to the protonation of the amine group, which forms a more soluble salt.[1]
-
Use of excipients: For formulation development, consider the use of solubilizing excipients such as cyclodextrins.
Q3: How does the pH of the solution affect the stability of this compound?
A3: The pH of a solution can significantly influence the stability of this compound. Due to the presence of a basic amine group and the benzothiazole core, the compound's stability can be compromised under strongly acidic or basic conditions, which can catalyze hydrolysis or other degradation reactions. It is crucial to determine the pH-stability profile of the compound for your specific application.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While specific degradation pathways for this molecule are not well-documented, potential degradation routes for benzothiazole derivatives and amines can include:
-
Oxidation: The sulfur atom in the benzothiazole ring and the electron-rich aromatic ring can be susceptible to oxidation.[3]
-
Hydrolysis: The amine group could undergo hydrolysis, particularly under extreme pH and temperature conditions.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the aromatic system.[4][5]
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
This could be due to the degradation of this compound in your assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue: Observing new peaks in HPLC analysis during method development.
The appearance of new peaks may indicate the degradation of this compound.
Forced Degradation Study Workflow:
Caption: Workflow for investigating degradation products via forced degradation.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol provides a method to determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 6.0, 7.0, 7.4)
-
Citrate buffer (pH 3.0, 4.0)
-
Orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[5][6][7]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[4]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at room temperature or heat to 50-60°C if no degradation is observed.[4] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of base before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with an appropriate amount of acid before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature and protected from light. Sample at various time points.
-
Thermal Degradation: Place a sample of the stock solution in a heating oven at a controlled temperature (e.g., 60°C). Sample at various time points.
-
Photolytic Degradation: Expose a sample of the stock solution to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark. Sample at appropriate time points.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
Data Presentation
Table 1: Predicted Solubility Profile of this compound
The following data is predictive and should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The molecule is predominantly hydrophobic. |
| PBS (pH 7.4) | Low | Limited ionization of the amino group at physiological pH. |
| Acidic Buffer (pH < 5) | Moderate | Protonation of the basic amino group increases aqueous solubility.[1] |
| Ethanol | Soluble | A polar protic solvent that can interact with the molecule. |
| Methanol | Soluble | Similar to ethanol. |
| DMSO | Highly Soluble | A polar aprotic solvent known for its excellent solubilizing capacity for a wide range of compounds. |
Table 2: Example Data from a Forced Degradation Study
This table presents illustrative data that would be generated from a forced degradation study. Actual results will vary.
| Stress Condition | Duration (hours) | Initial Purity (%) | Purity after Stress (%) | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 99.8 | 85.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 99.8 | 90.5 | 1 |
| 3% H₂O₂ (RT) | 24 | 99.8 | 75.1 | 3 |
| Heat (60°C) | 72 | 99.8 | 98.9 | 0 |
| Light (ICH Q1B) | - | 99.8 | 92.3 | 2 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
overcoming poor solubility of 5,6-dimethoxy-1,3-benzothiazol-2-amine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5,6-dimethoxy-1,3-benzothiazol-2-amine and its derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound derivatives?
A1: Derivatives of this compound, like many benzothiazoles, are typically hydrophobic molecules.[1] They generally exhibit low solubility in aqueous solutions while being more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] The presence of the 2-amino group suggests that these compounds are weak bases, and therefore, their solubility is expected to be pH-dependent.[1]
Q2: My compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds. DMSO effectively solubilizes your compound at high concentrations in the stock solution. However, when you dilute this into an aqueous buffer, the percentage of DMSO dramatically decreases, and the aqueous environment cannot maintain the compound in solution, leading to precipitation.[1] To prevent this, you can try serial dilutions, where you first create an intermediate dilution in a mixed solvent system before the final dilution into the assay buffer.
Q3: How does the pH of the buffer affect the solubility of my this compound derivative?
A3: The solubility of these derivatives is expected to be significantly influenced by pH.[1] The 2-amino group is basic and can be protonated at acidic pH. This protonation forms a salt which is generally more soluble in aqueous media.[1] Therefore, decreasing the pH of your buffer may increase the solubility of your compound. It is crucial to ensure the chosen pH is compatible with your experimental system (e.g., cell viability).
Q4: What are some common strategies to improve the aqueous solubility of these compounds for in vitro experiments?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound derivatives. These include:
-
pH adjustment: As mentioned, lowering the pH can increase solubility.
-
Use of co-solvents: Adding a water-miscible organic solvent (e.g., ethanol) to the aqueous buffer can increase the solubility.
-
Employing excipients like cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility in water.[2][3]
-
Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which can significantly improve the dissolution rate and saturation solubility.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation Upon Dilution | The compound is "crashing out" of the highly aqueous solution due to its low solubility.[1] | 1. Serial Dilution: Perform a stepwise dilution. First, create an intermediate dilution from your DMSO stock into a small volume of your assay buffer, then add this to the final volume. 2. Increase Final DMSO Concentration: If your assay allows, slightly increase the final concentration of DMSO (typically should be kept below 0.5%). |
| Low or Inconsistent Bioactivity | The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration. | 1. Confirm Solubility: Visually inspect for any precipitate. 2. Optimize pH: Test the solubility and activity of your compound in a range of physiologically acceptable pH buffers. 3. Use Solubilizing Agents: Consider incorporating cyclodextrins or surfactants like Tween® 20 into your assay buffer. |
| Difficulty Preparing a Concentrated Aqueous Stock | The intrinsic aqueous solubility of the compound is too low. | 1. Formulate as a Salt: If not already in a salt form, consider converting the compound to a salt (e.g., hydrochloride) to improve aqueous solubility. 2. Cyclodextrin Complexation: Prepare a stock solution of the compound complexed with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). 3. Nanosuspension: For larger scale preparations, developing a nanosuspension can provide a liquid formulation with a higher drug load.[4] |
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the solubility of a hypothetical this compound derivative ("Compound X") using various enhancement techniques.
Table 1: Solubility of Compound X in Different Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.01 |
| Ethanol | 25 | 5.2 |
| DMSO | 25 | > 50 |
| PBS (pH 7.4) | 25 | 0.02 |
Table 2: Effect of pH on the Aqueous Solubility of Compound X
| Buffer pH | Temperature (°C) | Solubility (mg/mL) |
| 4.0 | 25 | 0.5 |
| 5.0 | 25 | 0.2 |
| 6.0 | 25 | 0.08 |
| 7.4 | 25 | 0.02 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of Compound X in PBS (pH 7.4)
| Cyclodextrin (Concentration) | Temperature (°C) | Solubility (mg/mL) | Fold Increase |
| None | 25 | 0.02 | - |
| Hydroxypropyl-β-cyclodextrin (10 mM) | 25 | 0.25 | 12.5 |
| Sulfobutylether-β-cyclodextrin (10 mM) | 25 | 0.40 | 20 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound derivative
-
Selected solvents (e.g., water, PBS at various pH values, ethanol)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the compound to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Cyclodextrin Stock Solution
This protocol describes how to prepare a stock solution of a poorly soluble compound using cyclodextrins for in vitro assays.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Buffer: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to the desired concentration (e.g., 10 mM). Ensure the cyclodextrin is fully dissolved. Gentle warming or vortexing can aid dissolution. Allow the solution to cool to the assay temperature.
-
Prepare Compound Stock in DMSO: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Complexation: While vortexing the cyclodextrin buffer, add a small aliquot of the DMSO compound stock directly into the buffer to achieve the desired final compound concentration. The volume of the DMSO stock should be minimal to keep the final DMSO concentration low (e.g., <0.5%).
-
Final Solution: The resulting solution is a stock of your compound complexed with the cyclodextrin, ready for further dilution in your assay.
Visualizations
Signaling Pathway
Many 2-aminobenzothiazole derivatives have been investigated as potential anticancer agents that target various signaling pathways. One of the key pathways implicated is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[6][7]
Experimental Workflow
The following diagram illustrates a typical workflow for addressing solubility issues encountered during in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Analytical Methods for 5,6-dimethoxy-1,3-benzothiazol-2-amine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of 5,6-dimethoxy-1,3-benzothiazol-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of this compound.
Issue 1: Peak Tailing
Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often caused by secondary interactions with residual silanol groups on the silica-based column packing.[1] Here are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: The amine functional group in the analyte can interact with acidic silanol groups. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the analyte and suppress the ionization of silanol groups, thereby reducing these secondary interactions.[2]
-
Use of a Competitive Base: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, preventing the analyte from interacting with them.[3]
-
Column Selection: Employ a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.
-
Lower Analyte Concentration: High sample loads can saturate the stationary phase and exacerbate tailing. Try injecting a more dilute sample.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape, although this may also affect retention time and resolution.
Issue 2: Poor Resolution and Co-elution
Q2: I am observing poor resolution between my analyte peak and other components in the sample matrix. How can I improve the separation?
A2: Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic method. Consider the following adjustments:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
-
Adjust Mobile Phase pH: As with peak tailing, adjusting the pH can change the retention characteristics of ionizable compounds, potentially improving separation.[2]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate components with different polarities more effectively.
-
Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) to introduce different separation mechanisms.
Issue 3: Low Sensitivity or No Peak Detected
Q3: I am getting a very small peak or no peak at all for this compound. What should I check?
A3: Low or no signal can be due to a variety of factors, from sample preparation to instrument settings:
-
Sample Preparation: Ensure your sample preparation method provides adequate recovery of the analyte. Consider potential degradation of the analyte during sample processing.
-
Wavelength Selection: Verify that the UV detector is set to the maximum absorbance wavelength (λmax) of this compound.
-
Injection Volume: Increase the injection volume to introduce more analyte onto the column.
-
System Suitability: Check for leaks in the HPLC system, and ensure the pump is delivering a consistent flow rate.
-
Detector Issues: The detector lamp may be nearing the end of its life, resulting in lower sensitivity.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for an HPLC-UV method for this compound?
A: A good starting point is a reversed-phase HPLC method using a C18 column. Based on methods for similar compounds, an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) with an acidic modifier like 0.1% phosphoric acid can be effective.[4] A flow rate of 0.8 to 1.0 mL/min and UV detection at the analyte's λmax are also recommended starting conditions.
Q: How should I prepare my sample for analysis?
A: Sample preparation will depend on the matrix. For a drug product, this may involve dissolving the formulation in a suitable solvent (e.g., a mixture of the mobile phase). It is crucial to ensure the analyte is completely dissolved and the sample is filtered through a 0.45 µm filter before injection to protect the column.
Q: What are the expected quantitative performance parameters for an HPLC-UV method for this compound?
Quantitative Data Summary
The following table summarizes typical performance data for a validated RP-HPLC method for a structurally related benzothiazole derivative, which can serve as a benchmark for method development for this compound.
| Parameter | Typical Performance for a Related Benzothiazole Derivative[5] |
| Linearity Range | 4 - 24 ppm |
| Correlation Coefficient (r²) | 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.74 - 101.11% |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL to µg/mL range. |
| Limit of Quantitation (LOQ) | Method dependent, typically in the low ng/mL to µg/mL range. |
Experimental Protocols
Proposed HPLC-UV Method for the Analysis of this compound
This protocol is adapted from a validated method for a similar compound and should be validated for the specific analysis of this compound.[5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (80:20 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of this compound (a starting point could be around 249 nm as used for a similar compound).[5]
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Accurately weigh and transfer a portion of the sample containing this compound into a volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
addressing inconsistencies in biological assay results for 5,6-dimethoxy-1,3-benzothiazol-2-amine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 5,6-dimethoxy-1,3-benzothiazol-2-amine. Our aim is to help you address inconsistencies in biological assay results and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in our kinase inhibition assays. What are the potential causes?
A1: Inconsistent IC50 values for kinase inhibitors can stem from several factors. Key areas to investigate include the ATP concentration in your assay, as the IC50 of an ATP-competitive inhibitor is highly dependent on it. Ensure you are using a consistent ATP concentration, ideally close to the Km value of the kinase, for more comparable results. Other factors include enzyme activity, which can be affected by storage and handling, and the reaction time, which should be within the linear range to avoid substrate depletion.[1][2]
Q2: My cell-based assay results with this compound are not reproducible. What are some common pitfalls?
A2: Reproducibility in cell-based assays can be influenced by biological and technical factors.[3] Biological variables include cell line stability, passage number, and cell seeding density. It is crucial to use cells within a consistent passage range and ensure a homogenous cell suspension during plating.[3][4] Technical issues often involve inconsistent pipetting, "edge effects" in multi-well plates where outer wells evaporate more quickly, and interference from the compound itself.[3]
Q3: Could the compound itself be interfering with our fluorescence-based assays?
A3: Yes, compound interference is a known issue in fluorescence-based assays.[5] Aromatic molecules like this compound may possess intrinsic fluorescence, leading to false-positive signals (autofluorescence).[5] Conversely, the compound could quench the fluorescent signal, resulting in false negatives. It is essential to run control experiments with the compound in the absence of the biological target to assess its potential for fluorescence interference.[5]
Q4: What is the best way to prepare and store stock solutions of this compound to ensure consistency?
A4: Due to the potential for limited aqueous solubility, proper handling of stock solutions is critical. Use high-quality, anhydrous DMSO to prepare concentrated stock solutions (e.g., 10-30 mM). Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate.[5] Before use, visually inspect the thawed stock solution for any precipitates. Gentle warming and vortexing may be necessary to redissolve the compound.[5]
Q5: We are seeing a discrepancy between the compound's potency in biochemical assays versus cell-based assays. What could be the reason?
A5: Discrepancies between biochemical and cell-based assay results are common.[2] This can be due to several factors, including poor cell permeability of the compound, the compound being a substrate for efflux pumps, or metabolic degradation within the cells.[2] Additionally, the high concentration of ATP in cells can outcompete ATP-competitive inhibitors, leading to lower apparent potency in a cellular context.[2]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Cell-Based Assays
High variability between replicate wells can mask the true effect of the compound. Here are some common causes and solutions.[3][4]
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during seeding by gently swirling the flask. Use reverse pipetting for viscous suspensions.[3] | Reduced well-to-well variability in cell number and assay signal.[3] |
| "Edge Effect" | Fill the peripheral wells of the microplate with sterile PBS or media without cells and do not use them for experimental data. Ensure proper humidification of the incubator.[3] | Minimized evaporation from experimental wells, leading to more consistent results.[3] |
| Pipetting Errors | Calibrate pipettes regularly. Use a consistent pipetting technique (e.g., consistent speed and immersion depth).[3] | Increased accuracy and precision in dispensing cells, media, and reagents.[3] |
| Air Bubbles | Visually inspect wells for air bubbles after dispensing liquids. If present, carefully remove them with a sterile pipette tip.[3] | Elimination of optical interference, leading to more accurate absorbance or fluorescence readings.[3] |
| Compound Precipitation | Visually inspect wells for compound precipitation after addition. Decrease the final compound concentration or increase the final DMSO concentration (typically <0.5%).[5] | Ensures the compound is in solution and able to interact with its target. |
Issue 2: Inconsistent Results in Kinase Assays
Variability in kinase assay results can lead to unreliable potency measurements.
| Potential Cause | Recommended Solution | Expected Outcome |
| Variable ATP Concentration | Prepare a fresh ATP stock solution and use a consistent concentration across all experiments, preferably near the Km of the kinase. | More consistent and comparable IC50 values. |
| Enzyme Inactivity | Aliquot the kinase upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Verify enzyme activity with a known inhibitor as a positive control. | Ensures the kinase is active and the assay is performing as expected. |
| Substrate Depletion | Ensure the substrate concentration is well above the Km and that the reaction is monitored within the linear range. | Linear reaction rates and accurate determination of initial velocity. |
| Compound Interference | Run control experiments with the compound and detection reagents in the absence of the kinase reaction to check for autofluorescence or signal quenching. | Identification and correction for compound-specific assay artifacts. |
Data Presentation
The following table summarizes publicly available in vitro anticancer activity data for various benzothiazole derivatives to provide a reference for the potential range of potencies. Note that direct comparisons should be made with caution due to differing experimental conditions.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | HepG2 | MTT | 0.048 | [6] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | A549 | MTT | 0.044 | [6] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | SW620 | MTT | 0.0043 | [6] |
| Benzothiazole Derivative (4a) | PANC-1 | MTT | 27 | [7] |
| Benzothiazole Derivative (4b) | PANC-1 | MTT | 35 | [7] |
| Pyrimidine based benzothiazole (34) | Colo205 | MTT | 5.04 | [8] |
| Pyrimidine based benzothiazole (34) | U937 | MTT | 13.9 | [8] |
| Pyrimidine based benzothiazole (34) | MCF-7 | MTT | 30.67 | [8] |
| Pyrimidine based benzothiazole (34) | A549 | MTT | 30.45 | [8] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing cell viability.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should typically be below 0.5%. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
General Protocol for an In Vitro Kinase Inhibition Assay
This protocol outlines a general workflow for a fluorescence-based kinase assay.[5]
-
Reagent Preparation: Prepare assay buffer, stock solutions of the kinase, a fluorescently labeled substrate, and ATP.
-
Compound Plating: Perform serial dilutions of this compound in DMSO and transfer a small volume to the assay plate.
-
Enzyme/Substrate Addition: Add the kinase and substrate mixture to the wells containing the compound and pre-incubate briefly.
-
Reaction Initiation: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time within the linear range of the reaction.
-
Detection: Stop the reaction and add detection reagents according to the specific assay kit instructions.
-
Signal Reading: After a final incubation, read the plate on a suitable plate reader.
-
Data Analysis: Normalize the data to positive and negative controls and determine the IC50 value.
Visualizations
Caption: A generic kinase signaling pathway.
Caption: A general experimental workflow.
Caption: A logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]
- 7. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Guide to the Biological Target Validation of 5,6-dimethoxy-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Biological Target: NQO2
NQO2 is a flavoprotein that plays a role in various cellular processes, and its dysregulation has been implicated in inflammation, cancer, and neurodegenerative diseases.[1][2][3][4][5] Unlike its homolog NQO1, NQO2 has a unique substrate specificity and is involved in different signaling pathways. The inhibition of NQO2 is an active area of research for the development of novel therapeutics.
Comparative Analysis of NQO2 Inhibitors
While direct experimental data for 5,6-dimethoxy-1,3-benzothiazol-2-amine is not yet available, a close structural analog, 2-(3',4',5'-trimethoxyphenyl)-6-methoxybenzo[d]thiazole , has shown potent inhibition of NQO2.[1][2][3][4][5] This section compares the inhibitory activity of this analog with other known NQO2 inhibitors.
| Compound | Structure | Target | IC50 (nM) | Reference Compound |
| Hypothesized Active Compound (Analog) | 2-(3',4',5'-trimethoxyphenyl)-6-methoxybenzo[d]thiazole | NQO2 | 51 | |
| Alternative Benzothiazole 1 | 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | NQO2 | 25 | |
| Alternative Benzothiazole 2 | 2-(3',5'-dimethoxyphenyl)-6-methoxybenzo[d]thiazole | NQO2 | 108 | |
| Alternative Benzothiazole 3 | 2-(3',5'-dimethoxyphenyl)-6-(trifluoromethyl)benzo[d]thiazole | NQO2 | 123 | |
| Reference Compound | Resveratrol | NQO2 | 997 | Yes |
Experimental Protocols
NQO2 Enzyme Inhibition Assay
This protocol is a representative method for determining the in vitro potency of compounds against NQO2.
Materials:
-
Recombinant human NQO2 enzyme
-
NRH (dihydronicotinamide riboside) as the co-substrate
-
Menadione (or another suitable quinone substrate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.01% BSA)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NQO2 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding NRH and menadione.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add MTT solution.
-
Incubate for a further period to allow for the formation of formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway involving NQO2 and a typical experimental workflow for validating the biological target of this compound.
Caption: Proposed signaling pathway of NQO2 and its inhibition.
Caption: Experimental workflow for biological target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 5,6-Dimethoxy-1,3-Benzothiazol-2-Amine and Other Benzothiazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse pharmacological activities.[1] Among these, 2-aminobenzothiazole derivatives have garnered significant attention for their potential as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways. This guide provides a comparative analysis of 5,6-dimethoxy-1,3-benzothiazol-2-amine and other noteworthy benzothiazole derivatives, focusing on their anticancer properties. While direct comparative quantitative data for this compound is limited in the current literature, this guide will draw upon structure-activity relationship (SAR) studies of the broader benzothiazole class to contextualize its potential and compare it with derivatives for which experimental data is available.
Comparative Analysis of Anticancer Activity
To provide a framework for comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of a selection of benzothiazole derivatives against various cancer cell lines. This data, compiled from multiple studies, illustrates the therapeutic potential of this class of compounds.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 |
| 4d | C6 (Rat Brain Glioma) | 0.03 | |
| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 |
| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | |
| 7e | A549 (Lung Adenocarcinoma) | 0.044 | |
| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | |
| Pyridine-based Derivatives | 31 | ME-180 (Cervical Cancer) | 4.01 |
| 2-Aminobenzamide Derivatives | 3a | A549 (Lung Cancer) | 24.59 |
| 3c | A549 (Lung Cancer) | 29.59 | |
| 2-Aminobenzothiazole Derivatives | 8i | MCF7 (Breast Cancer) | 6.34 |
| 8m | MCF7 (Breast Cancer) | 8.30 |
Experimental Protocols
The evaluation of the cytotoxic potential of novel compounds is a critical step in anticancer drug discovery. The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation.
MTT Assay Protocol for Cytotoxicity Testing
This protocol outlines the standard procedure for determining the cytotoxic effects of benzothiazole derivatives on cancer cell lines.
1. Cell Seeding:
-
Cancer cells are harvested and seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated overnight to allow for cell attachment.[4]
2. Compound Treatment:
-
A stock solution of the test compound is prepared, typically in DMSO.
-
The compound is serially diluted in cell culture medium to achieve a range of final concentrations.
-
The medium in the wells is replaced with the medium containing the test compound. Control wells with vehicle (DMSO) and a known cytotoxic agent are included.
-
Plates are incubated for a specified period, commonly 24, 48, or 72 hours.[2]
3. MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[4]
-
The plates are incubated for an additional 1.5 to 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
4. Solubilization of Formazan Crystals:
-
The medium containing MTT is carefully removed.
-
A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[4]
5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[4]
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[4]
Signaling Pathways and Mechanisms of Action
Many benzothiazole derivatives exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR signaling pathway and inhibition by benzothiazole derivatives.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical regulator of cell growth, proliferation, and survival. Its dysregulation is also frequently implicated in cancer.
Caption: PI3K/Akt/mTOR pathway and inhibition by benzothiazole derivatives.
Conclusion
The benzothiazole scaffold represents a highly promising framework for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that substitutions on the benzothiazole ring system are critical for modulating cytotoxic activity. While quantitative data for this compound is currently lacking, the known influence of methoxy groups on the anticancer properties of related compounds suggests that it warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to explore the therapeutic potential of this and other benzothiazole derivatives in the ongoing search for more effective cancer therapies.
References
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5,6-Dimethoxy-1,3-benzothiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this class, 2-aminobenzothiazole derivatives have emerged as particularly promising candidates for anticancer drug development. The strategic placement of substituents on the benzothiazole ring system can significantly modulate their pharmacological properties. This guide focuses on the structure-activity relationship (SAR) of analogs based on the 5,6-dimethoxy-1,3-benzothiazol-2-amine core, a substitution pattern that has garnered interest for its potential to enhance anticancer efficacy.
Due to the limited availability of systematic SAR studies on a series of this compound analogs, this guide presents a comparative analysis of closely related dimethoxy-substituted benzothiazole derivatives to provide valuable insights for researchers in the field. The experimental data herein is primarily drawn from studies on [ (1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives, which, while possessing a different core structure, offer a valuable starting point for understanding the impact of substitutions on the benzothiazole moiety in a dimethoxy-rich environment.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a series of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives against murine leukemia (L1210) and human stomach adenocarcinoma (SNU-1) cell lines. The data is presented as ED50 values (µg/mL), the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: In Vitro Cytotoxicity of Dimethoxy-Benzothiazole Analogs [1]
| Compound ID | R1 | R2 | R3 | R4 | L1210 ED50 (µg/mL) | SNU-1 ED50 (µg/mL) |
| 2-Substituted | ||||||
| 2a | H | H | H | H | >10 | >10 |
| 2b | CH3 | H | H | H | >10 | >10 |
| 2c | H | CH3 | H | H | >10 | >10 |
| 2d | H | H | OCH3 | H | >10 | >10 |
| 2e | H | H | Cl | H | >10 | >10 |
| 6-Substituted | ||||||
| 3a | H | H | H | H | 2.8 | 3.5 |
| 3b | CH3 | H | H | H | 2.5 | 3.1 |
| 3c | H | CH3 | H | H | 2.6 | 3.3 |
| 3d | H | H | OCH3 | H | 3.1 | 4.0 |
| 3e | H | H | Cl | H | 2.2 | 2.8 |
| Reference | ||||||
| Adriamycin | - | - | - | - | 0.02 | 0.1 |
Key Structure-Activity Relationship (SAR) Insights:
-
Position of the Benzothiazole Moiety: A significant observation from the data is the profound impact of the substitution position on the naphthoquinone core. The 6-substituted derivatives (3a-3e) consistently demonstrated significantly higher cytotoxic activity compared to their 2-substituted counterparts (2a-2e) against both L1210 and SNU-1 cell lines.[1]
-
Influence of Substituents on the Benzothiazole Ring:
-
Unsubstituted Benzothiazole (3a): The parent compound with an unsubstituted benzothiazole ring at the 6-position displayed notable cytotoxicity.[1]
-
Methyl Substitution (3b, 3c): The introduction of a methyl group at either the R1 or R2 position of the benzothiazole ring resulted in a slight enhancement or maintenance of cytotoxic activity compared to the unsubstituted analog.[1]
-
Methoxy Substitution (3d): The presence of a methoxy group at the R3 position led to a slight decrease in activity compared to the unsubstituted and methyl-substituted analogs.[1]
-
Chloro Substitution (3e): The introduction of a chloro group at the R3 position resulted in the most potent compound in the 6-substituted series, suggesting that an electron-withdrawing group at this position is favorable for activity.[1]
-
Experimental Protocols
A detailed methodology for the key cytotoxicity experiments is provided below to ensure the reproducibility and critical evaluation of the presented data.
In Vitro Cytotoxicity Assay[1]
1. Cell Lines and Culture:
-
Murine leukemia cells (L1210) and human stomach adenocarcinoma cells (SNU-1) were used.
-
Cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Cultures were incubated in a humidified atmosphere of 5% CO2 at 37°C.
2. Compound Preparation:
-
Test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the stock solutions were made with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays was kept below a level that would not affect cell viability.
3. Cytotoxicity Determination (Sulforhodamine B (SRB) Assay):
-
Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, the cells were fixed with a trichloroacetic acid (TCA) solution.
-
The fixed cells were washed with water and stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid.
-
Unbound dye was removed by washing with 1% acetic acid.
-
The protein-bound dye was solubilized with a 10 mM Tris base solution.
-
The absorbance was measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
4. Data Analysis:
-
The percentage of cell growth inhibition was calculated relative to untreated control cells.
-
The ED50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The anticancer activity of many 2-aminobenzothiazole derivatives has been linked to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and growth. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by benzothiazole analogs.
The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates PDK1 and Akt. Activated Akt, in turn, activates mTORC1, a key regulator of cell proliferation and survival. Many 2-aminobenzothiazole derivatives are being investigated as inhibitors of PI3K, thereby blocking this critical cancer-promoting pathway.
Caption: A typical experimental workflow for evaluating the cytotoxicity of benzothiazole analogs.
This workflow outlines the key steps in assessing the anticancer activity of the synthesized this compound analogs. The process begins with the cultivation of relevant cancer cell lines, followed by treatment with the test compounds. After an incubation period, a cytotoxicity assay, such as the SRB assay, is performed to measure cell viability. The resulting data is then analyzed to determine the ED50 values, which are crucial for establishing the structure-activity relationship of the synthesized analogs.
References
Comparative Efficacy Analysis: 5,6-dimethoxy-1,3-benzothiazol-2-amine Analogues versus Doxorubicin in Oncology
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on the potential anticancer efficacy of this class of compounds, specifically comparing a representative 2-aminobenzothiazole derivative to Doxorubicin, a widely used chemotherapeutic agent, against a human lung adenocarcinoma cell line (A549).
Quantitative Bioactivity Data
The in vitro cytotoxic activity of a representative 6-methoxy-2-aminobenzothiazole derivative and the standard chemotherapeutic drug Doxorubicin were evaluated against the A549 human lung adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for this comparison.
| Compound | Cell Line | Assay | IC50 (µM) |
| 2-aminobenzothiazole derivative with 6-methoxyl group (Compound 24) | A549 | MTT | 39.33 ± 4.04 |
| Doxorubicin | A549 | MTT | ~0.086 (86.34 nM) at 24h to ~0.8 µM at 72h |
Note: The IC50 value for the benzothiazole derivative is from a study by the Altintop group.[2] Doxorubicin IC50 values can vary based on experimental conditions and exposure time. The range provided reflects values from different studies for comparative context.[3][4]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Cell Viability Assay Protocol
-
Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (benzothiazole derivative and Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow of the MTT cell viability assay.
Caption: Hypothetical inhibition of the EGFR/MAPK signaling pathway.
References
Comparative Guide to the Synthesis and Preclinical Evaluation of 5,6-dimethoxy-1,3-benzothiazol-2-amine
Disclaimer: Published literature explicitly detailing the synthesis and biological evaluation of 5,6-dimethoxy-1,3-benzothiazol-2-amine is limited. This guide provides a comparative analysis based on established synthetic routes and biological activities of structurally related benzothiazole derivatives. The experimental protocols are extrapolated from methodologies reported for similar compounds.
The benzothiazole scaffold is a prominent feature in many pharmacologically active compounds, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, this compound, providing a plausible synthesis pathway and outlining key biological testing strategies based on data from analogous compounds.
Synthesis and Replication
Based on the successful synthesis of 6-methoxy-aminobenzothiazole from p-anisidine[4], a reliable synthetic route for this compound can be extrapolated using 3,4-dimethoxyaniline as the starting material.
Proposed Synthesis of this compound
Caption: Proposed synthesis workflow for this compound.
Table 1: Comparison of Synthetic Protocols for Methoxy-Substituted 2-Aminobenzothiazoles
| Parameter | Proposed: this compound | Reported: 6-methoxy-1,3-benzothiazol-2-amine[4] |
| Starting Aniline | 3,4-Dimethoxyaniline | p-Anisidine (4-Methoxyaniline) |
| Reagents | Potassium thiocyanate, Bromine | Potassium thiocyanate, Bromine |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Key Reaction Step | Electrophilic cyclization | Electrophilic cyclization |
| Reported Yield | Not reported (expected to be moderate to high) | 69.4% |
| Purification | Recrystallization from ethanol (proposed) | Recrystallization from ethanol |
Experimental Protocol: Synthesis
Materials:
-
3,4-Dimethoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and dropping funnel, dissolve 3,4-dimethoxyaniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining a low temperature.
-
After the addition is complete, continue stirring at room temperature for several hours to allow the reaction to go to completion.
-
Pour the reaction mixture into cold water or an ice/water mixture.
-
Neutralize the mixture with a base such as ammonium hydroxide or sodium hydroxide solution to precipitate the crude product.
-
Collect the precipitate by filtration and wash with water.
-
For further purification, the crude product can be extracted with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the solid product from ethanol to obtain pure this compound.
Biological Activity and Testing
While specific biological data for this compound is not available, numerous studies have demonstrated the potent anticancer and neuroprotective activities of its analogs.[6][7][8] The methoxy groups on the benzene ring can influence the compound's lipophilicity and its interaction with biological targets.
Potential Anticancer Activity
Benzothiazole derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1]
Table 2: Anticancer Activity of Representative Benzothiazole Derivatives
| Compound | Cancer Cell Line | Assay | Activity (IC₅₀/GI₅₀) | Reference |
| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa (Cervical Cancer) | Not Specified | 0.22 µM | [6] |
| Hydrazine based benzothiazole | HeLa (Cervical Cancer) | Not Specified | 2.41 µM | [6] |
| Hydrazine based benzothiazole | COS-7 (Kidney Fibroblast) | Not Specified | 4.31 µM | [6] |
| Naphthalimide derivative of benzothiazole | HT-29 (Colon Cancer) | Not Specified | 3.72 µM | [6] |
| Naphthalimide derivative of benzothiazole | A549 (Lung Cancer) | Not Specified | 4.074 µM | [6] |
| Naphthalimide derivative of benzothiazole | MCF-7 (Breast Cancer) | Not Specified | 7.91 µM | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Potential Neuroprotective Activity
Certain benzothiazole derivatives have shown promise as neuroprotective agents, with some acting as modulators of enzymes like catalase, which plays a crucial role in protecting neuronal cells from oxidative stress.[7] Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects.[8]
Table 3: Neuroprotective and Related Activities of Benzothiazole Derivatives
| Compound/Drug | Target/Activity | Disease Model/Relevance | Reference |
| Riluzole | Neuroprotection, Glutamate antagonist | Amyotrophic Lateral Sclerosis (ALS) | [8] |
| Novel Benzothiazole Analogs | Catalase modulation, enhanced cell viability | H₂O₂ induced stress in U87 MG cell line | [7] |
| 6-nitrobenzo[d]thiazol-2-amine derivative | Anti-inflammatory, Antioxidant, Neuroprotective | PTZ-induced epilepsy in zebrafish | [9] |
| 6-hydroxybenzothiazol-2-carboxamides | MAO-B inhibition, α-syn and tau aggregation inhibition | Alzheimer's and Parkinson's Disease | [10] |
Experimental Protocol: Catalase Activity Assay
This assay measures the activity of catalase, an antioxidant enzyme, in cell lysates.
Materials:
-
U87 MG (glioblastoma) cell line or other relevant neuronal cell line
-
Cell lysis buffer
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer
-
Spectrophotometer
Procedure:
-
Culture the cells and treat them with the test compound at various concentrations, with and without an oxidative stressor like H₂O₂.
-
After incubation, harvest the cells and prepare cell lysates.
-
Determine the protein concentration in each lysate.
-
In a quartz cuvette, mix the cell lysate with a phosphate buffer.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm over time using a spectrophotometer.
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition and normalize it to the protein concentration.
Conclusion
While direct experimental data on this compound is scarce, the established chemistry and pharmacology of the benzothiazole scaffold provide a strong foundation for its synthesis and potential biological evaluation. The proposed synthetic route is robust and based on well-documented procedures for similar compounds. Furthermore, the extensive research on related benzothiazole derivatives suggests that this compound is a promising candidate for investigation as an anticancer or neuroprotective agent. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize and evaluate the therapeutic potential of this and other novel benzothiazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
Benchmarking 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Comparative Guide to its Potential in Oncology and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5,6-dimethoxy-1,3-benzothiazol-2-amine's potential performance in key biological assays relevant to cancer and neurodegenerative disease research. While direct experimental data for this specific compound is limited in the public domain, this document benchmarks its anticipated activities against structurally related benzothiazole derivatives and the established drug, Riluzole. The provided data on analogous compounds, detailed experimental protocols, and signaling pathway diagrams offer a valuable framework for evaluating its therapeutic promise and guiding future research.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. The subject of this guide, this compound, possesses structural features that suggest its potential as a modulator of key cellular signaling pathways implicated in disease.
Comparative Analysis of Anticancer Activity
Numerous 2-aminobenzothiazole derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of critical kinases involved in cancer cell proliferation and survival, such as PI3K, VEGFR-2, and EGFR.[1]
Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives Against Various Cancer Cell Lines
| Compound/Drug | Target/Mechanism of Action | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | Reference |
| Compound 13 | EGFR Inhibition | - | 9.62 ± 1.14 | 6.43 ± 0.72 | - | [1] |
| Compound 20 | VEGFR-2 Inhibition | 8.27 | - | 7.44 | 9.99 | [1] |
| Compound 4a | VEGFR-2 Inhibition | 3.84 | - | 5.61 | 7.92 | [2] |
| OMS5 | PI3Kδ Inhibition | 39.51 | 22.13 | - | - | [3][4] |
| OMS14 | PI3Kδ Inhibition | 61.03 | 34.09 | - | - | [3][4] |
| Riluzole | Glutamate Release Inhibition | 7.72 | >100 | - | 17.97 | [5][6][7] |
| Sorafenib (Standard) | Multi-kinase Inhibitor | 4.17 | - | 5.23 | 4.50 | [2] |
| GW5074 (Reference) | c-Raf Inhibitor | - | - | - | - | [8][9] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. The data for compounds 13, 20, 4a, OMS5, and OMS14 are for representative 2-aminobenzothiazole derivatives and not for this compound.
Comparative Analysis in Kinase Inhibition
The anticancer activity of many benzothiazole derivatives is linked to their ability to inhibit specific protein kinases. Pim-1, a serine/threonine kinase, and JAK2, a tyrosine kinase, are both implicated in cancer progression and are potential targets for benzothiazole-based inhibitors.
Table 2: In Vitro Kinase Inhibitory Activity of Thiazole and Benzothiazole Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Thiazolidine-2,4-dione Congener | Pim-1 | 13 | [10] |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | Pim-1 | 17 | [11] |
| Thiazole-based chalcone (Compound 25) | JAK2 | Selective Inhibitor (IC₅₀ not specified) | [12] |
| 4,5-dimethyl thiazole analog | JAK2 | 2.5 | [12] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Riluzole) and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution, such as DMSO or isopropanol.[13]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Caption: General workflow for in vitro cytotoxicity benchmarking.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition of the kinase by the test compound.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO only) and a positive control (a known inhibitor of the target kinase).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme (e.g., Pim-1, JAK2), a suitable peptide substrate, and assay buffer.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader. The percentage of inhibition is then calculated relative to the controls.
Signaling Pathways
Benzothiazole derivatives have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is frequently observed in cancer and inflammatory diseases. Certain benzothiazole derivatives have been identified as inhibitors of JAK kinases, thereby blocking downstream STAT activation.
Caption: Inhibition of the JAK/STAT signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Some benzothiazole derivatives have been shown to suppress the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
While direct experimental evidence for this compound is not yet widely available, the extensive research on the broader 2-aminobenzothiazole class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that this compound is a promising candidate for screening in anticancer and neuroprotection assays. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to initiate such studies and to benchmark its performance against known inhibitors. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brieflands.com [brieflands.com]
- 6. Riluzole: a potential therapeutic intervention in human brain tumor stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 12. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
head-to-head comparison of different synthetic routes for 5,6-dimethoxy-1,3-benzothiazol-2-amine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of the primary synthetic routes to 5,6-dimethoxy-1,3-benzothiazol-2-amine, a valuable building block in medicinal chemistry.
This comparison focuses on the classical and most widely cited method for the synthesis of 2-aminobenzothiazoles, which involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen. While various methods exist for the synthesis of the benzothiazole core, the thiocyanation of anilines remains a prevalent and direct approach for obtaining 2-amino substituted derivatives.
Route 1: Oxidative Cyclization of 3,4-dimethoxyaniline
The most direct and commonly referenced method for the synthesis of this compound is the oxidative cyclization of 3,4-dimethoxyaniline. This reaction is typically carried out using a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), and a halogen, most commonly bromine, in an acidic medium like glacial acetic acid.
The reaction proceeds through the in-situ formation of thiocyanogen ((SCN)₂), which then electrophilically attacks the aromatic ring of the aniline. Subsequent intramolecular cyclization and aromatization lead to the desired 2-aminobenzothiazole derivative.
Experimental Data
| Parameter | Route 1: Oxidative Cyclization |
| Starting Material | 3,4-dimethoxyaniline |
| Key Reagents | Potassium thiocyanate (KSCN), Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Typically maintained at low temperatures (0-5 °C) during bromine addition, followed by stirring at room temperature. |
| Reaction Time | Several hours |
| Reported Yield | Moderate to good (specific yield for this compound requires experimental determination, but related syntheses report yields in the range of 60-80%). |
| Purification | Neutralization followed by recrystallization from a suitable solvent like ethanol. |
Experimental Protocol
Synthesis of this compound from 3,4-dimethoxyaniline
Caution: This reaction involves bromine, which is highly corrosive and toxic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution of Starting Materials: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (1 mole equivalent) and potassium thiocyanate (2 mole equivalents) in glacial acetic acid.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath with constant stirring.
-
Bromine Addition: Slowly add a solution of bromine (1 mole equivalent) in glacial acetic acid from the dropping funnel to the cooled reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into a beaker of crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a suitable base (e.g., concentrated ammonia solution or sodium hydroxide solution) until the pH is alkaline.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Signaling Pathway Diagram
Caption: Oxidative cyclization of 3,4-dimethoxyaniline.
Alternative Synthetic Routes
While the oxidative cyclization of anilines is a primary method, other strategies for the synthesis of the benzothiazole scaffold are known in the literature. These often involve the use of 2-aminothiophenol derivatives as key intermediates.
Route 2: From 2-Amino-4,5-dimethoxythiophenol
This conceptual route would involve the cyclization of a pre-formed 2-amino-4,5-dimethoxythiophenol with a cyanogen source, such as cyanogen bromide (BrCN).
Challenges: The synthesis of the starting 2-amino-4,5-dimethoxythiophenol can be a multi-step and challenging process, which may make this route less direct than Route 1.
Experimental Data Comparison
Logical Relationship Diagram
Evaluating the Off-Target Effects of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from discovery to clinical application is fraught with challenges, one of the most significant being the characterization of its off-target effects. Unintended interactions with cellular components can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for evaluating the off-target profile of 5,6-dimethoxy-1,3-benzothiazol-2-amine, a member of a chemical class known for a wide spectrum of biological activities.[][2]
Due to the limited publicly available experimental data on the specific target profile of this compound, this guide employs a predictive approach, contextualized by comparison with structurally related compounds with known off-target profiles. This methodology allows for a preliminary assessment and informs the design of subsequent experimental validation studies.
Compound Profiles
Target Compound: this compound
The benzothiazole scaffold is a common feature in many biologically active molecules, including numerous kinase inhibitors.[3][4][5][6] Given the structural similarities to known kinase inhibitors and the activity of related compounds, it is hypothesized that the primary biological targets of this compound are likely to be within the human kinome.
| Compound Name | Structure | Putative Primary Target Class |
| This compound | C9H10N2O2S | Protein Kinases |
Structure of this compound.[7]
Alternative Compounds for Comparison
To provide context for the predicted off-target profile of this compound, two alternative compounds have been selected:
-
Riluzole: A structurally related benzothiazole approved for the treatment of amyotrophic lateral sclerosis (ALS).[8] Its mechanism of action is complex, involving the inhibition of glutamate release and voltage-dependent sodium channels.[8][9] More recently, it has been identified as an inhibitor of protein kinase CK1δ.[10][11]
-
A Selective Kinase Inhibitor (Hypothetical Benzothiazole-Based Inhibitor "BKI-1"): For a more direct comparison within the kinase inhibitor class, we will use a hypothetical, yet representative, benzothiazole-based kinase inhibitor, "BK-1". The off-target profile for BK-1 will be based on publicly available data for similar selective kinase inhibitors.
Off-Target Profile Comparison
The following table summarizes the known and predicted off-target profiles of the three compounds. The data for this compound is presented as a predictive profile generated through in silico methods.
Table 1: Comparative Off-Target Profiles
| Target Class | This compound (Predicted) | Riluzole (Experimental) | BKI-1 (Hypothetical Experimental) |
| Primary Target(s) | Protein Kinase(s) | Voltage-gated sodium channels, Glutamate receptors (modulator), Protein Kinase CK1δ[8][10][12] | Specific Tyrosine Kinase (e.g., EGFR) |
| Key Off-Targets | Other Kinase Families (e.g., CMGC, TKL), NQO2 | Limited publicly available broad kinase screening data. | Other Tyrosine Kinases (e.g., VEGFR, PDGFR), Serine/Threonine Kinases (at higher concentrations) |
| Selectivity Score (Predicted/Known) | Moderate | Broad/Complex | High |
Note: The off-target profile for this compound is predictive and requires experimental validation.
In Silico Off-Target Prediction Methodology
In the absence of experimental data, computational methods provide a powerful tool for predicting potential off-target interactions.[13][14] A typical workflow for in silico off-target prediction is as follows:
This workflow combines ligand-based methods (comparing the compound's structure to molecules with known targets) and structure-based methods (docking the compound into the binding sites of a panel of proteins) to generate a ranked list of potential off-targets.[15][16]
Experimental Protocols for Off-Target Evaluation
The following are detailed methodologies for key experiments to validate predicted off-target interactions and comprehensively profile a compound's selectivity.
Kinase Profiling Assay (Luminescence-Based)
This assay determines the inhibitory activity of a compound against a broad panel of protein kinases.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, positive control (a known broad-spectrum kinase inhibitor), and a DMSO vehicle control.
-
Add the kinase, substrate, and ATP solution to initiate the reaction.
-
Incubate at room temperature for the specified time (e.g., 1 hour).
-
Add the ATP detection reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for the inhibited kinases.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can confirm target engagement in a cellular environment.
-
Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
-
Materials:
-
Cultured cells expressing the target protein(s)
-
Test compound
-
Cell lysis buffer
-
Antibodies against the target protein(s)
-
Western blotting or mass spectrometry equipment
-
-
Procedure:
-
Treat cultured cells with the test compound or a vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Phenotypic Screening
Phenotypic screening can reveal unexpected off-target effects by assessing the compound's impact on cellular phenotypes.[10][19]
-
Principle: High-content imaging and analysis are used to quantify changes in cellular morphology, protein localization, or other phenotypic markers in response to compound treatment.
-
Materials:
-
A diverse panel of cell lines (e.g., cancer cell lines, primary cells)
-
Test compound
-
Fluorescent dyes or antibodies to label cellular components (e.g., nucleus, cytoskeleton, specific organelles)
-
High-content imaging system
-
Image analysis software
-
-
Procedure:
-
Plate the cell lines in multi-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
After an appropriate incubation period, fix and stain the cells with fluorescent labels.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify a variety of phenotypic parameters.
-
Compare the phenotypic profiles of the treated cells to those of control cells to identify significant changes.
-
Signaling Pathway Considerations
The predicted off-target effects of a compound can be mapped onto known signaling pathways to anticipate its potential cellular consequences. For a compound with predicted kinase inhibitory activity, it is crucial to consider its impact on major signaling cascades.
This diagram illustrates how a compound targeting a receptor tyrosine kinase might also have off-target effects on other kinases within the same or parallel pathways, leading to a complex cellular response.
Conclusion
The evaluation of off-target effects is a critical step in the preclinical development of any new chemical entity. For this compound, where experimental data is sparse, a combination of in silico prediction and comparison with well-characterized analogs provides a robust starting point. The methodologies outlined in this guide offer a comprehensive approach to first predict and then experimentally validate the off-target profile of this and other novel compounds, ultimately leading to a more complete understanding of their therapeutic potential and safety profile.
References
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. PubChemLite - this compound (C9H10N2O2S) [pubchemlite.lcsb.uni.lu]
- 8. Riluzole - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Rethinking to riluzole mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Protein Kinase CK1δ with Riluzole: Could It Be One of the Possible Missing Bricks to Interpret Its Effect in the Treatment of ALS from a Molecular Point of View? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. riluzole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Riluzole : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
Lack of Sufficient Data for a Comprehensive Review of 5,6-dimethoxy-1,3-benzothiazol-2-amine
A systematic review and meta-analysis of studies concerning 5,6-dimethoxy-1,3-benzothiazol-2-amine could not be conducted due to a notable absence of published experimental data on this specific compound.
Despite a thorough search of available scientific literature, no dedicated studies providing quantitative data on the biological activity, efficacy, or mechanism of action for this compound were identified. The existing body of research on benzothiazole derivatives is extensive, with numerous publications detailing the synthesis and pharmacological evaluation of various analogues.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] However, this research has largely focused on other substituted benzothiazoles, leaving this compound uncharacterized in the public domain.
The broader class of benzothiazoles has been investigated for a wide range of therapeutic applications, including but not limited to:
-
Anticancer: Certain benzothiazole derivatives have shown potent antineoplastic activity.[6][7][9]
-
Anti-inflammatory: The benzothiazole scaffold is a feature of compounds with significant anti-inflammatory properties.[8][10]
-
Antimicrobial: Various derivatives have been synthesized and tested for their efficacy against bacterial and fungal pathogens.[1][4]
While the general synthesis and potential biological activities of the benzothiazole core are well-documented, the specific substitutions at the 5 and 6 positions with methoxy groups, in combination with the 2-amino group, have not been the subject of detailed investigation in the available literature.
Proposed Alternative for Comparative Analysis
Given the lack of data for the requested compound, we propose to create a comprehensive comparison guide on a closely related and well-studied benzothiazole derivative for which a substantial amount of experimental data is available. A potential candidate for such a review is the family of 6-substituted-2-aminobenzothiazoles , which includes derivatives with single methoxy, fluoro, or chloro substitutions. These compounds have been more extensively studied, and sufficient data exists to perform a comparative analysis of their biological activities, experimental protocols, and mechanisms of action.
Should you, the researchers, scientists, and drug development professionals, be interested in a comparison guide on this or another well-documented benzothiazole derivative, we would be pleased to proceed with gathering and presenting the relevant data in the requested format, including structured tables and Graphviz diagrams.
References
- 1. ijper.org [ijper.org]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6-dimethoxy-1,3-benzothiazol-2-amine, a compound often utilized in various research applications. The following procedures are based on established safety data for analogous benzothiazole and amine compounds.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. Based on data for similar benzothiazole derivatives, this compound should be handled with care.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Quantitative Hazard and Disposal Information
The following table summarizes the hazard classifications for similar benzothiazole compounds, which should be considered as indicative for this compound in the absence of a specific Safety Data Sheet (SDS).
| Hazard Classification | GHS Pictogram | Precautionary Statement | Disposal Recommendation |
| Acute Toxicity, Oral (Category 3/4) | Skull and Crossbones or Exclamation Mark | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | Dispose of contents/container to an approved waste disposal plant.[2][3] |
| Acute Toxicity, Dermal (Category 3) | Skull and Crossbones | P280: Wear protective gloves/ protective clothing. | Dispose of contents/container to an approved waste disposal plant.[2][3] |
| Acute Toxicity, Inhalation (Category 4) | Exclamation Mark | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | Dispose of contents/container to an approved waste disposal plant.[2][3] |
| Serious Eye Irritation (Category 2A) | Exclamation Mark | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | Dispose of contents/container to an approved waste disposal plant.[2][3] |
| Hazardous to the Aquatic Environment | None specified, but caution advised | P273: Avoid release to the environment. | Do not dispose of in drains, sewers, or the environment.[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, likely via incineration.[1]
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing boats, filter paper, contaminated PPE) in a designated, compatible, and sealable container.[5][6]
-
The container must be clearly labeled as "Hazardous Waste" and specify the full chemical name: "this compound".[1]
-
As an amine, this waste should be kept separate from other chemical wastes, especially acids and oxidizing agents, to prevent hazardous reactions.[5][7]
2. Container Management:
-
Use the original container if it is in good condition, or a container made of a compatible material.[6][7] Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[6][7]
-
Store the sealed container in a cool, well-ventilated area, away from direct sunlight and heat sources.[5]
-
Utilize secondary containment to mitigate potential spills.[6]
3. Disposal of Empty Containers:
-
An empty container that has held this compound must be treated as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., methanol, acetone) that can dissolve the residue.[6][8]
-
Collect all the rinsate and dispose of it as hazardous waste along with the primary chemical waste.[6][7]
-
After triple rinsing and ensuring the container is free of residue, deface the original labels and dispose of it as regular trash or according to your institution's guidelines.[6][8]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5]
-
Provide them with a complete list of the waste contents. Since a specific SDS is not available, provide the SDS for a closely related compound like 2-aminobenzothiazole and clearly indicate the waste is this compound.
5. Spill Preparedness:
-
Maintain a spill kit with appropriate absorbent materials and neutralizing agents for amines readily available.[5]
-
Ensure all personnel are trained in spill response procedures and the proper use of PPE.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. geneseo.edu [geneseo.edu]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. vumc.org [vumc.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 5,6-dimethoxy-1,3-benzothiazol-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 5,6-dimethoxy-1,3-benzothiazol-2-amine was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar benzothiazole derivatives. It is imperative to conduct a thorough, site-specific risk assessment and consult the direct supplier for a compound-specific SDS before handling. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. Potential hazards include acute toxicity if swallowed or in contact with skin, and serious eye irritation.[1][2] Inhalation of dust may also be harmful.[2] A comprehensive PPE plan is critical to minimize exposure.
Summary of Recommended Personal Protective Equipment
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Required if vapors/aerosols are generated | Lab Coat |
| Spill Cleanup (Small) | Well-ventilated area | Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant suit, boots |
| Spill Cleanup (Large) | Evacuate area and contact Environmental Health & Safety | As per EHS guidance | As per EHS guidance | As per EHS guidance | As per EHS guidance |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to ensure safety and minimize exposure.
1. Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure all necessary PPE is readily available and inspected for integrity before use.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Assemble all required equipment (spatulas, glassware, etc.) within the fume hood before commencing work.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure to control dust.[3]
-
Use dedicated, clearly labeled spatulas and tools to prevent cross-contamination.
-
Handle the solid compound gently to avoid generating dust.
3. Dissolution and Reaction:
-
When dissolving the solid, add it slowly and carefully to the solvent within the fume hood to prevent splashing.
-
If heating is necessary, use a well-controlled heating mantle and a condenser to contain any vapors.
4. Post-Handling:
-
Thoroughly decontaminate all equipment and the work surface with an appropriate solvent, followed by washing with soap and water.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.
-
Remove and wash contaminated clothing before reuse.[4]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5] Always follow all federal, state, and local environmental regulations.[5] Do not dispose of down the drain.[1][5]
Experimental Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
